molecular formula C7H5Cl2N3 B2939876 4-Chloropyrido[3,2-d]pyrimidine HCl CAS No. 1951441-48-7

4-Chloropyrido[3,2-d]pyrimidine HCl

Numéro de catalogue: B2939876
Numéro CAS: 1951441-48-7
Poids moléculaire: 202.04
Clé InChI: KMFGZNYFTNEMQK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

4-Chloropyrido[3,2-d]pyrimidine HCl is a versatile chemical intermediate primarily used in medicinal chemistry and drug discovery research. The core pyrido[3,2-d]pyrimidine structure is a privileged scaffold in the design of biologically active molecules, with documented interest in the development of antiviral agents, particularly as inhibitors for the treatment of Hepatitis C . The presence of chlorine atoms on the heteroaromatic ring system makes this compound a valuable substrate for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, which are extensively used to create diverse chemical libraries for biological screening . Researchers value this compound for its role in exploring structure-activity relationships (SARs), as the pyrimidine core can interact with various enzymatic targets. Pyrimidine derivatives, in general, are known to exhibit a range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects, making them a significant focus in the search for new therapeutic agents . As a high-value research chemical, proper handling and storage are essential. It is recommended to store this compound in an inert atmosphere at low temperatures, typically between 2-8°C, to ensure long-term stability . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Propriétés

IUPAC Name

4-chloropyrido[3,2-d]pyrimidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClN3.ClH/c8-7-6-5(10-4-11-7)2-1-3-9-6;/h1-4H;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMFGZNYFTNEMQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=NC=N2)Cl)N=C1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

4-Chloropyrido[3,2-d]pyrimidine HCl: Physicochemical Profiling and Synthetic Applications in Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pursuit of highly selective kinase inhibitors has driven the exploration of novel fused bicyclic heteroaromatic scaffolds. Among these, the pyrido[3,2-d]pyrimidine core has emerged as a privileged structure, exhibiting profound efficacy in targeting critical oncogenic and immunological pathways, including PI3Kδ, ATR, and Pim/Mnk kinases[1][2].

At the synthetic heart of these therapeutic agents lies 4-Chloropyrido[3,2-d]pyrimidine hydrochloride (CAS: 1951441-48-7). As a highly reactive electrophilic building block, it enables rapid diversification at the C4 position via Nucleophilic Aromatic Substitution (SNAr). This technical whitepaper dissects the physical and chemical properties of this critical intermediate, explains the mechanistic causality behind its handling and reactivity, and provides field-proven, self-validating protocols for its application in drug discovery.

Physicochemical Profiling

Understanding the fundamental physicochemical properties of 4-Chloropyrido[3,2-d]pyrimidine is critical for optimizing reaction conditions and ensuring reagent stability. The free base (CAS: 51674-77-2) is inherently unstable under ambient atmospheric moisture, prone to spontaneous hydrolysis to the corresponding thermodynamically stable pyrimidin-4(3H)-one[3][4].

To circumvent this, the compound is predominantly utilized and stored as a hydrochloride salt (CAS: 1951441-48-7)[5][6]. The protonation of the ring nitrogen atoms significantly decreases the electron density of the core, paradoxically stabilizing the C-Cl bond against ambient nucleophilic attack by water vapor during storage, while simultaneously priming the molecule for SNAr once neutralized in solution.

Quantitative Data Summary

The following table summarizes the key physicochemical parameters of both the free base and the hydrochloride salt forms[3][6][7][8].

Property4-Chloropyrido[3,2-d]pyrimidine (Free Base)4-Chloropyrido[3,2-d]pyrimidine HCl (Salt)
CAS Number 51674-77-21951441-48-7
Molecular Formula C7H4ClN3C7H5Cl2N3
Molecular Weight 165.58 g/mol 202.04 g/mol
Appearance Yellow to off-white solidYellow to off-white crystalline powder
SMILES C1=CC2=C(C(=NC=N2)Cl)N=C1C1=CC2=C(C(=NC=N2)Cl)N=C1.Cl
Solubility Soluble in DCM, EtOAc, THFSoluble in DMF, DMSO, MeOH (reactive)
Storage Conditions 2-8°C, strict inert atmosphere (Argon/N2)2-8°C, desiccated

Chemical Reactivity & Mechanistic Insights

The pyrido[3,2-d]pyrimidine scaffold is highly electron-deficient. The fusion of a pyridine ring to a pyrimidine ring exerts a strong inductive and resonance electron-withdrawing effect. Consequently, the carbon atom at the 4-position (bearing the chlorine) is highly electrophilic.

The SNAr Causality

When designing SNAr reactions with 4-Chloropyrido[3,2-d]pyrimidine HCl, the choice of base and solvent is not arbitrary; it is dictated by the reaction mechanism:

  • Neutralization: The HCl salt must first be neutralized to liberate the free base.

  • Meisenheimer Complex Formation: The incoming nucleophile (e.g., an aniline or aliphatic amine) attacks the C4 position. The extreme electron deficiency of the bicyclic core stabilizes the intermediate anionic Meisenheimer complex, lowering the activation energy.

  • Aromatization: The chloride ion acts as an excellent leaving group, restoring aromaticity.

Why N,N-Diisopropylethylamine (DIPEA)? DIPEA is the base of choice over triethylamine (TEA) or inorganic bases. Its bulky isopropyl groups provide steric hindrance, preventing it from acting as a competing nucleophile at the highly reactive C4 position. Furthermore, it remains fully soluble in polar aprotic solvents like DMF, ensuring a homogenous reaction mixture that drives the kinetics forward.

SNAr_Workflow Start 4-Chloropyrido[3,2-d]pyrimidine HCl (Electrophilic Scaffold) Base Add DIPEA (3.0 eq) Neutralize HCl & Scavenge Byproducts Start->Base Step 1 Nucleophile Add Amine/Aniline Nucleophile Solvent: Anhydrous DMF Base->Nucleophile Step 2 Heat Thermal Heating (80°C) Form Meisenheimer Complex Nucleophile->Heat Step 3 Monitor LC-MS Monitoring Self-Validating Conversion Check Heat->Monitor Step 4 Product C4-Substituted Pyrido[3,2-d]pyrimidine (Target Intermediate) Monitor->Product Step 5 (Workup)

Caption: Mechanistic workflow for the SNAr derivatization of 4-Chloropyrido[3,2-d]pyrimidine HCl.

Applications in Kinase Inhibitor Development

The C4-substituted pyrido[3,2-d]pyrimidine derivatives have demonstrated remarkable selectivity profiles against various kinases, making them indispensable in modern oncology and immunology[9][10].

  • PI3Kδ Inhibitors: Compounds like Seletalisib utilize the pyrido[3,2-d]pyrimidine core to achieve ATP-competitive inhibition. The nitrogen atoms in the pyrimidine ring form critical hydrogen bonds with the hinge region of the PI3Kδ kinase domain, while the C4 substituent projects into the affinity pocket[1][10].

  • Pim/Mnk Dual Inhibitors: In leukemia models, the scaffold has been optimized to simultaneously inhibit Provirus integration in Moloney murine leukemia virus (Pim) and mitogen-activated protein kinase-interacting kinase (Mnk). This dual action effectively shuts down cap-dependent protein translation in tumor cells[2].

  • ATR Inhibitors: Targeting Ataxia Telangiectasia Mutated and Rad3-related (ATR) kinase exploits tumor DNA damage response deficiencies. The pyrido[3,2-d]pyrimidine core provides the necessary metabolic stability and hinge-binding capability required for potent in vivo efficacy[11].

Kinase_Pathway Receptor Receptor Tyrosine Kinase (RTK) PI3K PI3Kδ Receptor->PI3K Activation PimMnk Pim / Mnk Kinases Receptor->PimMnk Activation AKT AKT / mTOR Pathway (Cell Survival) PI3K->AKT Phosphorylation Translation eIF4E / 4EBP1 (Protein Translation) PimMnk->Translation Phosphorylation Inhibitor Pyrido[3,2-d]pyrimidine Derivatives Inhibitor->PI3K Competitive Inhibition Inhibitor->PimMnk Dual Inhibition

Caption: Pharmacological targeting of PI3Kδ and Pim/Mnk pathways by pyrido[3,2-d]pyrimidine derivatives.

Experimental Protocol: Self-Validating SNAr Methodology

To ensure maximum yield and reproducibility, the following protocol integrates self-validating checkpoints. This methodology is specifically designed for coupling 4-Chloropyrido[3,2-d]pyrimidine HCl with primary anilines to generate kinase inhibitor precursors[2][4].

Reagents & Materials
  • 4-Chloropyrido[3,2-d]pyrimidine HCl (1.0 equivalent)

  • Target Aniline/Amine (1.1 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF) (0.2 M relative to starting material)

Step-by-Step Procedure

Step 1: Preparation and Neutralization

  • Charge a flame-dried round-bottom flask equipped with a magnetic stir bar with 4-Chloropyrido[3,2-d]pyrimidine HCl (1.0 eq) under an inert argon atmosphere.

  • Add anhydrous DMF to achieve a 0.2 M concentration.

  • Causality Check: Slowly add DIPEA (3.0 eq) dropwise at 0°C. The solution will typically transition from a pale suspension to a clear, deeper yellow solution. This visual change validates the neutralization of the HCl salt and the liberation of the highly soluble free base.

Step 2: Nucleophilic Addition 4. Add the target aniline/amine (1.1 eq) to the reaction mixture in one portion. 5. Attach a reflux condenser and heat the reaction mixture to 80°C using an oil bath or heating block. 6. Causality Check: Heating is required to overcome the steric hindrance of substituted anilines, though the extreme electrophilicity of the C4 position prevents the need for transition-metal catalysis (e.g., Buchwald-Hartwig amination is unnecessary here).

Step 3: Self-Validating Monitoring 7. After 2 hours, sample 10 µL of the reaction mixture, dilute in 1 mL of Acetonitrile/Water (1:1), and analyze via LC-MS. 8. Validation: The starting material mass (m/z 166 for free base [M+H]+) should be completely consumed, replaced by the product mass. If unreacted starting material remains, the SNAr has stalled (often due to moisture quenching the starting material to the pyrimidinone, m/z 148).

Step 4: Workup and Isolation 9. Cool the reaction mixture to room temperature. 10. Slowly pour the mixture into rapidly stirring ice-cold distilled water (10x the volume of DMF). 11. Causality Check: The SNAr product is highly hydrophobic and will precipitate as a solid. The DMF, excess DIPEA, and DIPEA-HCl salts are highly water-soluble and remain in the aqueous phase. This differential solubility acts as a built-in purification step. 12. Filter the precipitate under vacuum, wash with cold water (3 x 20 mL), and dry under high vacuum at 45°C overnight to afford the pure C4-substituted intermediate.

Sources

Engineering Precision Therapeutics: The Biological Activity and Mechanistic Profiling of 4-Chloropyrido[3,2-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary & Chemical Foundation

In modern rational drug design, the pyrido[3,2-d]pyrimidine scaffold has emerged as a highly privileged pharmacophore. As a Senior Application Scientist overseeing small-molecule development pipelines, I have observed a paradigm shift where researchers are actively utilizing this core for "scaffold hopping"—transitioning away from traditional quinazoline or pyrazolo-pyrimidine backbones to overcome kinase resistance and improve pharmacokinetic profiles[1].

At the synthetic heart of this chemical space is 4-chloropyrido[3,2-d]pyrimidine (CAS 51674-77-2)[2]. The strategic placement of the nitrogen atom in the fused pyridine ring profoundly alters the electron density of the bicyclic system. This not only enhances the electrophilicity of the C4-position—making the chlorine atom highly susceptible to nucleophilic aromatic substitution (SNAr)[3]—but also modifies the hydrogen-bonding profile, significantly improving the molecule's binding affinity to the ATP-binding hinge regions of various kinases[4].

Core Biological Activities & Mechanistic Pathways

The biological activity of pyrido[3,2-d]pyrimidine derivatives is remarkably broad, yet highly tunable based on the substituents introduced at the C4, C6, and C7 positions.

Dual MNK/PIM Kinase Inhibition in Hematologic Malignancies

Mitogen-activated protein kinase-interacting kinases (MNKs) and proviral integration in murine leukemia virus (PIM) kinases are critical downstream effectors that regulate the cap-dependent translation of oncogenic proteins (e.g., c-myc, Mcl-1)[5]. Because these kinases offer complementary escape routes for tumor cells treated with upstream tyrosine kinase inhibitors, dual inhibition is a highly sought-after therapeutic strategy[4].

Derivatives synthesized from the 4-chloropyrido[3,2-d]pyrimidine precursor have demonstrated exceptional efficacy here. For example, Compound 2j (a 4-pyrazolyl substituted derivative) exhibits IC50 values of 32 nM for MNK1, 3 nM for MNK2, and 37 nM for PIM1[6]. Mechanistically, it suppresses the phosphorylation of translation initiation factors eIF4E and 4EBP1, leading to cell cycle arrest in MOLM-13 leukemia cell lines[6]. Similarly, the 4,6-disubstituted derivative Compound 21o showed profound inhibition of K562 leukemia cell growth without evident in vivo toxicity[5].

PI3Kδ and mTOR Targeting

The δ isoform of class I phosphoinositide 3-kinase (PI3Kδ) is a prime target for B-cell malignancies[7]. By functionalizing the C4 and C7 positions of the pyrido[3,2-d]pyrimidine core, researchers have engineered highly selective PI3Kδ inhibitors. Compound S5 exhibits an extraordinary IC50 of 2.82 nM against PI3Kδ, significantly outperforming earlier generations in suppressing Akt phosphorylation in SU-DHL-6 cells[7]. Furthermore, specific 2,4,7-trisubstituted derivatives have been optimized as dual PI3K/mTOR inhibitors, exploiting the structural homology between the active sites of these two kinases[8].

Immuno-Oncology: PD-1/PD-L1 Interaction Inhibition

Beyond ATP-competitive kinase inhibition, this scaffold is highly effective at disrupting protein-protein interactions (PPIs). Novel 4-arylindolines containing a pyrido[3,2-d]pyrimidine moiety (e.g., Compound N11 ) act as potent small-molecule inhibitors of the PD-1/PD-L1 immune checkpoint (IC50 = 6.3 nM)[9]. N11 significantly promotes T-cell proliferation and infiltration into tumor spheres, validating the scaffold's emerging utility in immunotherapy[9].

KinaseSignaling RTK Receptor Tyrosine Kinase PI3K PI3Kδ RTK->PI3K MNK MNK1/2 RTK->MNK via MAPK AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR 4 4 mTOR->4 eIF4E eIF4E (Translation) MNK->eIF4E Phosphorylates/Activates PIM PIM1/2/3 PIM->4 EBP1 Phosphorylates/Inhibits Inhibitor Pyrido[3,2-d]pyrimidine Derivatives Inhibitor->PI3K Inhibits Inhibitor->MNK Inhibits Inhibitor->PIM Inhibits

Caption: Multi-kinase targeting by pyrido[3,2-d]pyrimidine derivatives in oncogenic signaling and translation.

Quantitative Structure-Activity Relationship (QSAR) Data

To facilitate rapid comparison for drug development teams, the following table synthesizes the quantitative biological activity of key pyrido[3,2-d]pyrimidine derivatives discussed in recent literature:

Compound IDPrimary Target(s)Biochemical IC50Cellular EfficacyKey Structural Feature
Compound 2j MNK1/2, PIM1MNK2: 3 nM, PIM1: 37 nMMOLM-13 GI50: 0.19–0.84 μM4-pyrazolyl substitution on core[6]
Compound 21o MNK1/2, PIM1/2/3MNK1: 1 nM, PIM1: 43 nMK562 GI50: 2.1 μM4,6-disubstituted core[5]
Compound S5 PI3KδPI3Kδ: 2.82 nMSU-DHL-6 IC50: 0.035 μMOptimized C4/C7 functionalization[7]
Compound N11 PD-1/PD-L1PD-1/PD-L1: 6.3 nMPromotes T-cell infiltration4-arylindoline tail substituent[9]
Compound 10q ATR KinaseATR: Potent (nM range)HT-29 inhibition (w/ AZD1390)Structure-based cyclization[10]

Experimental Workflows & Self-Validating Protocols

As application scientists, we must ensure that experimental protocols are not just lists of instructions, but self-validating systems that prove target engagement and rule out artifactual data.

Workflow 1: SNAr Synthesis of 4-Substituted Derivatives

Causality & Rationale: The C4-chlorine of 4-chloropyrido[3,2-d]pyrimidine is highly electrophilic due to the electron-withdrawing effect of the adjacent pyrimidine nitrogens. This allows for efficient SNAr without the need for complex transition-metal catalysis[3].

  • Reactant Preparation: Dissolve 1.0 eq of 4-chloropyrido[3,2-d]pyrimidine in an anhydrous polar solvent (e.g., 1-butanol or DMF)[11].

  • Base Addition: Add 2.0–3.0 eq of N,N-diisopropylethylamine (DIPEA). Causality: DIPEA acts as a sterically hindered, non-nucleophilic acid scavenger. It neutralizes the HCl byproduct, driving the reaction forward without competing with the primary amine for the electrophilic center.

  • Nucleophile Addition: Slowly add 1.1 eq of the desired amine (e.g., substituted aniline or piperazine)[6].

  • Thermal Activation: Heat the mixture to 80–120 °C for 2–4 hours under an inert atmosphere[11].

  • Validation: Monitor via LC-MS. The disappearance of the parent mass (m/z ~165 for the chloro-core) and appearance of the target product mass validates conversion.

Workflow 2: HTRF-Based Kinase Inhibition Assay

Causality & Rationale: Homogeneous Time-Resolved Fluorescence (HTRF) is chosen over standard ELISA or radiometric assays because the time-delayed fluorescence measurement eliminates background auto-fluorescence from library compounds, ensuring high-fidelity data[6].

  • Enzyme-Inhibitor Incubation: Incubate the target kinase (e.g., 60 nM Mnk1 or 0.625 nM Pim1) with varying concentrations of the pyrido[3,2-d]pyrimidine derivative in kinase buffer for 15 minutes[6].

  • Reaction Initiation: Add ATP (at the enzyme's apparent Km​ ) and the specific biotinylated peptide substrate. Incubate for 60 minutes at room temperature.

  • Detection Phase: Add the HTRF detection mixture containing a Europium cryptate-labeled anti-phospho antibody (donor) and Streptavidin-XL665 (acceptor).

  • Signal Readout: Measure fluorescence emission at 620 nm (donor) and 665 nm (acceptor) using a microplate reader.

  • Self-Validating System:

    • Calculate the 665/620 nm ratio to normalize well-to-well volume variations and optical interference.

    • Include eFT508 (Mnk inhibitor) and TP-3654 (Pim inhibitor) as positive controls to validate dynamic range[6].

    • Calculate the Z'-factor; the assay is only validated for screening if Z' > 0.5.

HTRFWorkflow Step1 1. Incubation Pyrido[3,2-d]pyrimidine + Kinase Step2 2. Phosphorylation Add ATP & Biotin-Substrate Step1->Step2 Step3 3. Detection Eu3+-Antibody + SA-XL665 Step2->Step3 Step4 4. TR-FRET Readout 665nm/620nm Ratio Step3->Step4 Validation Validation Step4->Validation

Caption: Self-validating HTRF assay workflow for evaluating target kinase inhibition.

Conclusion

The 4-chloropyrido[3,2-d]pyrimidine building block provides an exceptional starting point for the synthesis of highly potent, targeted therapeutics. Through rational bioisosteric replacement and functionalization at the C4, C6, and C7 positions, researchers can finely tune the biological activity of these derivatives. Whether targeting dual kinase pathways (MNK/PIM, PI3K/mTOR) to overcome oncology resistance mechanisms or disrupting critical immune checkpoints (PD-1/PD-L1), this scaffold remains a cornerstone of modern medicinal chemistry.

References

  • Optimization of 4-Aniline Substituted Pyrido[3,2-d]pyrimidine Derivatives as Pim/Mnk Dual Inhibitors with Antileukemia Activity.ACS Publications.
  • Design, synthesis, and biological evaluation of pyrido[3,2-d]pyrimidine derivatives as novel ATR inhibitors.PubMed.
  • Discovery of novel pyrido[3,2-d]pyrimidine derivatives as selective and potent PI3Kδ inhibitors.PubMed.
  • Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors.MDPI.
  • Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents.RSC.
  • Optimization of 4,6-Disubstituted Pyrido[3,2‑d]pyrimidines as Dual MNK/PIM Inhibitors to Inhibit Leukemia Cell Growth.ACS Figshare.
  • Optimization of 4,6-Disubstituted Pyrido[3,2-d]pyrimidines as Dual MNK/PIM Inhibitors to Inhibit Leukemia Cell Growth.ACS Publications.
  • Novel 4-Arylindolines Containing a Pyrido[3,2-d]pyrimidine Moiety as the Programmed Cell Death-1/Programmed Cell Death-Ligand 1 Interaction Inhibitors for Tumor Immunotherapy.ACS Publications.
  • Tyrosine Kinase Inhibitors. 10. Isomeric 4-[(3-Bromophenyl)amino]pyrido[d]- pyrimidines Are Potent ATP Binding Site Inhibitors.ACS Publications.
  • 4-CHLOROPYRIDO[3,2-D]PYRIMIDINE.Fluorochem.
  • Bicyclic heteroarylaminoalkyl phenyl derivatives as PI3K inhibitors.Google Patents.

Sources

Methodological & Application

Application Notes and Protocols for the Utilization of 4-Chloropyrido[3,2-d]pyrimidine HCl in Palladium Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of the Pyrido[3,2-d]pyrimidine Scaffold

The pyrido[3,2-d]pyrimidine core is a privileged heterocyclic scaffold in medicinal chemistry and materials science.[1] This nitrogen-rich bicyclic system is a key structural motif in a variety of biologically active compounds, including kinase inhibitors for cancer therapy.[2][3] The ability to selectively functionalize this core at various positions is paramount for the development of new therapeutic agents and advanced materials. 4-Chloropyrido[3,2-d]pyrimidine hydrochloride serves as a versatile building block for introducing molecular diversity at the C4-position through palladium-catalyzed cross-coupling reactions. This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the effective use of this reagent in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions.

Reactivity and Handling of 4-Chloropyrido[3,2-d]pyrimidine HCl

The reactivity of the chloro-substituent at the C4-position of the pyrido[3,2-d]pyrimidine ring system is influenced by the electron-withdrawing nature of the fused pyridine and pyrimidine rings. Studies on related di- and tri-chlorinated pyrido[3,2-d]pyrimidines have shown that the C4-position is susceptible to nucleophilic aromatic substitution and palladium-catalyzed cross-coupling.[4][5][6] The chlorine at the C4 position is generally more reactive than a chloro-substituent at the C2 position in related systems, a trend that is consistent with observations in 2,4-dichloropyrimidines.[7][8]

The hydrochloride salt form of 4-chloropyrido[3,2-d]pyrimidine enhances its stability and solubility in polar solvents. However, for most palladium-catalyzed cross-coupling reactions, which are typically performed under basic conditions, the HCl salt must be neutralized in situ or prior to the reaction. This is usually achieved by the addition of a suitable base in the reaction mixture.

Palladium-Catalyzed Cross-Coupling Reactions: Protocols and Mechanistic Considerations

The following sections provide detailed protocols for key palladium-catalyzed cross-coupling reactions utilizing 4-Chloropyrido[3,2-d]pyrimidine. These protocols are based on established methodologies for similar electron-deficient heterocyclic chlorides and should be considered as excellent starting points for optimization.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[9] For the coupling of 4-chloropyrido[3,2-d]pyrimidine, the choice of a highly active catalyst system is crucial to overcome the relative inertness of the C-Cl bond.

Catalytic Cycle for Suzuki-Miyaura Coupling:

Suzuki_Miyaura_Cycle Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition ArPd(II)(Cl)L2 Ar-Pd(II)-Cl Complex Oxidative_Addition->ArPd(II)(Cl)L2 Transmetalation Transmetalation ArPd(II)(Cl)L2->Transmetalation ArPd(II)(R)L2 Ar-Pd(II)-R Complex Transmetalation->ArPd(II)(R)L2 Reductive_Elimination Reductive Elimination ArPd(II)(R)L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Coupled_Product Ar-R (Product) Reductive_Elimination->Coupled_Product Ar-Cl 4-Chloropyrido[3,2-d]pyrimidine Ar-Cl->Oxidative_Addition Boronic_Acid R-B(OH)2 + Base Boronic_Acid->Transmetalation

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Recommended Protocol for Suzuki-Miyaura Coupling:

Parameter Recommendation Rationale
Palladium Precatalyst Pd₂(dba)₃ (1-3 mol%) or Pd(OAc)₂ (2-5 mol%)These are common and effective Pd(0) and Pd(II) sources that generate the active Pd(0) catalyst in situ.
Ligand XPhos, SPhos, or RuPhos (2-6 mol%)Bulky, electron-rich phosphine ligands are essential for promoting the oxidative addition of the C-Cl bond to the palladium center.[10]
Base K₃PO₄ (2-3 equivalents) or Cs₂CO₃ (2-3 equivalents)Strong inorganic bases are required for the transmetalation step. K₃PO₄ is often a good choice for heterocyclic substrates.[10][11]
Solvent 1,4-Dioxane/H₂O (4:1 to 10:1) or Toluene/H₂OA mixture of an organic solvent and water is typically used to dissolve both the organic and inorganic reagents.[12][13]
Temperature 80-120 °CElevated temperatures are generally required to facilitate the challenging oxidative addition of the C-Cl bond.[7]
Atmosphere Inert (Argon or Nitrogen)Essential to prevent the oxidation and deactivation of the Pd(0) catalyst.

Step-by-Step Experimental Procedure:

  • To an oven-dried Schlenk tube, add 4-Chloropyrido[3,2-d]pyrimidine HCl (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 3.0 equiv.).

  • Add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., XPhos, 4 mol%).

  • Evacuate and backfill the Schlenk tube with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O, 5:1) via syringe.

  • Seal the tube and place it in a preheated oil bath at the desired temperature (e.g., 100 °C).

  • Stir the reaction mixture vigorously and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-arylpyrido[3,2-d]pyrimidine.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds.[14] This reaction is particularly valuable for the synthesis of arylamines, which are prevalent in pharmaceuticals.

Catalytic Cycle for Buchwald-Hartwig Amination:

Buchwald_Hartwig_Cycle Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition ArPd(II)(Cl)L2 Ar-Pd(II)-Cl Complex Oxidative_Addition->ArPd(II)(Cl)L2 Amine_Coordination Amine Coordination & Deprotonation ArPd(II)(Cl)L2->Amine_Coordination ArPd(II)(NR2)L2 Ar-Pd(II)-Amido Complex Amine_Coordination->ArPd(II)(NR2)L2 Reductive_Elimination Reductive Elimination ArPd(II)(NR2)L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Coupled_Product Ar-NR2 (Product) Reductive_Elimination->Coupled_Product Ar-Cl 4-Chloropyrido[3,2-d]pyrimidine Ar-Cl->Oxidative_Addition Amine HNR2 + Base Amine->Amine_Coordination

Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.

Recommended Protocol for Buchwald-Hartwig Amination:

Parameter Recommendation Rationale
Palladium Precatalyst Pd₂(dba)₃ (1-3 mol%) or Pd(OAc)₂ (2-5 mol%)Reliable sources for generating the active Pd(0) catalyst.
Ligand Xantphos, BINAP, or a Buchwald ligand (e.g., RuPhos, BrettPhos) (2-6 mol%)Bulky, electron-rich ligands are crucial for both the oxidative addition and the reductive elimination steps.[15]
Base NaOtBu (1.2-2.0 equivalents) or Cs₂CO₃ (2-3 equivalents)A strong, non-nucleophilic base is required to deprotonate the amine and form the palladium-amido complex. NaOtBu is often the base of choice.
Solvent Toluene, 1,4-Dioxane, or THF (anhydrous)Anhydrous, aprotic solvents are necessary to prevent unwanted side reactions.
Temperature 80-120 °CElevated temperatures are typically needed to drive the reaction to completion, especially with less reactive chloro-substrates.
Atmosphere Inert (Argon or Nitrogen)Prevents catalyst deactivation through oxidation.

Step-by-Step Experimental Procedure:

  • In a glovebox or under an inert atmosphere, add 4-Chloropyrido[3,2-d]pyrimidine HCl (1.0 equiv.), the palladium precatalyst (e.g., Pd(OAc)₂, 3 mol%), and the phosphine ligand (e.g., Xantphos, 6 mol%) to a dry Schlenk tube equipped with a magnetic stir bar.

  • Add the base (e.g., NaOtBu, 1.5 equiv.).

  • Add the anhydrous, degassed solvent (e.g., toluene).

  • Add the amine (1.1-1.2 equiv.) to the reaction mixture.

  • Seal the Schlenk tube and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the mixture to room temperature.

  • Quench the reaction carefully with saturated aqueous NH₄Cl solution and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to yield the desired 4-aminopyrido[3,2-d]pyrimidine derivative.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a highly efficient method for the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, providing access to valuable alkynyl-substituted heterocycles.[16][17]

Catalytic Cycle for Sonogashira Coupling:

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition ArPd(II)(Cl)L2 Ar-Pd(II)-Cl Complex Oxidative_Addition->ArPd(II)(Cl)L2 Transmetalation Transmetalation ArPd(II)(Cl)L2->Transmetalation ArPd(II)(alkynyl)L2 Ar-Pd(II)-Alkynyl Complex Transmetalation->ArPd(II)(alkynyl)L2 Reductive_Elimination Reductive Elimination ArPd(II)(alkynyl)L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Coupled_Product Ar-Alkynyl (Product) Reductive_Elimination->Coupled_Product Ar-Cl 4-Chloropyrido[3,2-d]pyrimidine Ar-Cl->Oxidative_Addition Cu(I)X Cu(I) Salt Alkyne_Coordination Alkyne Coordination & Deprotonation Cu(I)X->Alkyne_Coordination Cu_Acetylide Copper Acetylide (R-C≡C-Cu) Alkyne_Coordination->Cu_Acetylide Cu_Acetylide->Transmetalation Terminal_Alkyne Terminal Alkyne (R-C≡C-H) + Base Terminal_Alkyne->Alkyne_Coordination

Caption: The catalytic cycles for the Sonogashira cross-coupling reaction.

Recommended Protocol for Sonogashira Coupling:

Parameter Recommendation Rationale
Palladium Catalyst PdCl₂(PPh₃)₂ (2-5 mol%) or Pd(PPh₃)₄ (3-5 mol%)These are classic and effective catalysts for Sonogashira couplings.
Copper Co-catalyst CuI (5-10 mol%)The copper(I) salt is crucial for the formation of the copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.
Base Et₃N, DIPEA, or piperidine (2-3 equivalents)An amine base is typically used, which also serves as the solvent in many cases. It deprotonates the terminal alkyne.
Solvent DMF, THF, or the amine base itselfAnhydrous polar aprotic solvents are commonly employed.
Temperature Room Temperature to 80 °CSonogashira couplings can often be performed under milder conditions compared to Suzuki and Buchwald-Hartwig reactions with chloro-substrates.
Atmosphere Inert (Argon or Nitrogen)Essential for catalyst stability.

Step-by-Step Experimental Procedure:

  • To a Schlenk flask, add 4-Chloropyrido[3,2-d]pyrimidine HCl (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%), and the copper(I) iodide (CuI, 6 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the anhydrous, degassed solvent (e.g., DMF) and the amine base (e.g., Et₃N, 2.5 equiv.).

  • Add the terminal alkyne (1.2-1.5 equiv.) via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., 60 °C) and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate and perform an aqueous work-up.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate.

  • Purify the crude product by flash column chromatography to obtain the desired 4-alkynylpyrido[3,2-d]pyrimidine.

General Workflow for Diversification

The following diagram illustrates a general workflow for the diversification of the 4-Chloropyrido[3,2-d]pyrimidine scaffold using the described palladium-catalyzed cross-coupling reactions.

Diversification_Workflow cluster_start Starting Material cluster_reactions Palladium Cross-Coupling Reactions cluster_products Diversified Products start 4-Chloropyrido[3,2-d]pyrimidine HCl suzuki Suzuki-Miyaura (Ar-B(OH)2, Pd catalyst, Base) start->suzuki buchwald Buchwald-Hartwig (R2NH, Pd catalyst, Base) start->buchwald sonogashira Sonogashira (R-C≡CH, Pd/Cu catalyst, Base) start->sonogashira prod_suzuki 4-Aryl/Vinyl-pyrido[3,2-d]pyrimidine suzuki->prod_suzuki prod_buchwald 4-Amino-pyrido[3,2-d]pyrimidine buchwald->prod_buchwald prod_sonogashira 4-Alkynyl-pyrido[3,2-d]pyrimidine sonogashira->prod_sonogashira

Caption: General workflow for the diversification of 4-Chloropyrido[3,2-d]pyrimidine HCl.

Conclusion

4-Chloropyrido[3,2-d]pyrimidine HCl is a valuable and versatile building block for the synthesis of a wide array of substituted pyrido[3,2-d]pyrimidines. The palladium-catalyzed Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions provide efficient and modular strategies for the introduction of carbon-carbon and carbon-nitrogen bonds at the C4-position. The successful implementation of these reactions hinges on the careful selection of the catalyst system, base, and reaction conditions. The protocols and insights provided in this application note serve as a comprehensive guide for researchers to unlock the synthetic potential of this important heterocyclic scaffold in their drug discovery and materials science endeavors.

References

  • Krasniqi, B., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 26(7), 1939. [Link]

  • Neufeldt, S. R. (n.d.). C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. ACS. Retrieved from [Link]

  • Aslam, S., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 25(21), 4930. [Link]

  • Bouscary-Desforges, G., et al. (2012). Access and Regioselective Transformations of 6-Substituted 4-Aryl-2,8-dichloropyrido[3,2-d]pyrimidine Compounds. The Journal of Organic Chemistry, 77(10), 4586–4595. [Link]

  • Bouscary-Desforges, G., et al. (2012). Access and regioselective transformations of 6-substituted 4-aryl-2,8-dichloropyrido[3,2-d]pyrimidine compounds. PubMed. Retrieved from [Link]

  • Lamberth, C., et al. (2012). One-pot Double Suzuki Couplings of Dichloropyrimidines. PMC. Retrieved from [Link]

  • Neufeldt, S. R., et al. (2021). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. PMC. Retrieved from [Link]

  • Schütz, C., et al. (2013). Microwave-Assisted Amination of a Chloropurine Derivative in the Synthesis of Acyclic Nucleoside Analogues. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines. Retrieved from [Link]

  • ResearchGate. (n.d.). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction.... Retrieved from [Link]

  • Le Meur, S., et al. (2022). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Molecules, 27(6), 352. [Link]

  • ResearchGate. (n.d.). Regiocontroled SNAr and Palladium Cross-Coupling Reactions of 2,4,7-Trichloropyrido[3,2-d]pyrimidine. Retrieved from [Link]

  • Preprints.org. (2023). Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. Retrieved from [Link]

  • Amanote Research. (n.d.). Studies on 4-Chloropyrido [2, 3-D] Pyrimidine. Retrieved from [Link]

  • MDPI. (2022). Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloropyrido(3,2-d)pyrimidine. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Nobel Prize. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • PMC. (2025). Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions. Retrieved from [Link]

  • ACS Publications. (2020). Palladium-Catalyzed C-4 Selective Coupling of 2,4-Dichloropyridines and Synthesis of Pyridine-Based Dyes for Live-Cell Imaging. Retrieved from [Link]

  • PMC. (n.d.). Development of the Inverse Sonogashira Reaction for DEL Synthesis. Retrieved from [Link]

  • PMC. (n.d.). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. Retrieved from [Link]

  • Advanced ChemBlocks. (n.d.). 4-Chloropyrido[3,2-d]pyrimidine. Retrieved from [Link]

  • ArODES. (n.d.). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemistry and biological evaluation of pyrido[4,3‐d]pyrimidines: A review. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. Retrieved from [Link]

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synthesis of kinase inhibitors from 4-Chloropyrido[3,2-d]pyrimidine HCl

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Synthesis of Kinase Inhibitors from 4-Chloropyrido[3,2-d]pyrimidine HCl

Introduction: The Privileged Scaffold of Pyrido[3,2-d]pyrimidine

In the landscape of medicinal chemistry, the pyrido[3,2-d]pyrimidine core is recognized as a privileged scaffold, particularly in the design of kinase inhibitors.[1] Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[2] The development of small molecules that can modulate kinase activity is therefore a cornerstone of modern drug discovery.[2] The fused heterocyclic system of pyrido[3,2-d]pyrimidine offers a rigid and versatile framework that can be strategically functionalized to target the ATP-binding site of various kinases with high affinity and selectivity.[3]

This guide focuses on the synthetic utility of a key starting material: 4-Chloropyrido[3,2-d]pyrimidine hydrochloride. The chlorine atom at the C4 position is highly susceptible to displacement, making it an ideal handle for introducing molecular diversity. This document provides detailed protocols for the primary synthetic transformations used to convert this building block into a library of potential kinase inhibitors, including Nucleophilic Aromatic Substitution (SNAr) and various palladium-catalyzed cross-coupling reactions.

Safety and Handling of Reagents

Before commencing any experimental work, it is imperative to consult the Safety Data Sheet (SDS) for all reagents.

  • 4-Chloropyrido[3,2-d]pyrimidine HCl : This compound is harmful if swallowed and causes skin and serious eye irritation.[4] It may also cause respiratory irritation.[4][5]

  • General Precautions : All manipulations should be performed in a well-ventilated chemical fume hood.[6] Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.[7] Avoid inhalation of dust and contact with skin and eyes.[8]

Hazard StatementDescriptionPrecautionary Measures
H302Harmful if swallowedDo not eat, drink or smoke when using this product. Rinse mouth if ingested and seek immediate medical attention.[6]
H315Causes skin irritationWash skin thoroughly after handling. Wear protective gloves.[5]
H319Causes serious eye irritationWear eye protection. If in eyes, rinse cautiously with water for several minutes.[5]
H335May cause respiratory irritationUse only outdoors or in a well-ventilated area. Avoid breathing dust.[5]

Core Synthetic Strategies and Protocols

The strategic diversification of the 4-Chloropyrido[3,2-d]pyrimidine scaffold is primarily achieved through reactions at the C4 position. The electron-deficient nature of the pyrimidine ring activates the C4-chloro group for nucleophilic displacement.

G cluster_products Diverse Intermediates start 4-Chloropyrido[3,2-d]pyrimidine HCl snar Nucleophilic Aromatic Substitution (SNAr) start->snar R-NH2, R-OH, R-SH Base suzuki Suzuki-Miyaura Coupling start->suzuki Ar-B(OH)2 Pd Catalyst, Base sonogashira Sonogashira Coupling start->sonogashira Terminal Alkyne Pd/Cu Catalysts, Base buchwald Buchwald-Hartwig Amination start->buchwald R-NH2 Pd Catalyst, Base, Ligand product_snar 4-Amino/Alkoxy/Thio-pyridopyrimidines snar->product_snar product_suzuki 4-Aryl/Vinyl-pyridopyrimidines suzuki->product_suzuki product_sonogashira 4-Alkynyl-pyridopyrimidines sonogashira->product_sonogashira product_buchwald 4-Aryl/Alkylamino-pyridopyrimidines buchwald->product_buchwald inhibitors Kinase Inhibitor Library product_snar->inhibitors product_suzuki->inhibitors product_sonogashira->inhibitors product_buchwald->inhibitors

Caption: Synthetic pathways from 4-Chloropyrido[3,2-d]pyrimidine.

Nucleophilic Aromatic Substitution (SNAr)

This is the most direct method for functionalizing the C4 position. The reaction involves the displacement of the chloride by a nucleophile, typically an amine, alcohol, or thiol. Acid-catalyzed amination with anilines, for instance, has been shown to proceed efficiently in aqueous media, which offers significant green chemistry advantages.[9]

  • Reagent Preparation : To a solution of 4-Chloropyrido[3,2-d]pyrimidine HCl (1.0 eq) in a suitable solvent such as isopropanol or water, add the desired amine (1.1-1.5 eq).[10][11]

  • Base Addition : Add a base, such as diisopropylethylamine (DIPEA) or potassium carbonate (2.0-3.0 eq), to neutralize the HCl salt and the HCl generated during the reaction. For reactions with anilines in water, a catalytic amount of HCl (0.1 eq) can promote the reaction.[9][11]

  • Reaction Condition : Stir the mixture at a temperature ranging from room temperature to reflux (e.g., 80 °C) until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[10] Reaction times can vary from a few hours to overnight.

  • Work-up and Purification :

    • Cool the reaction mixture to room temperature and quench with water.

    • If an organic solvent was used, concentrate it under reduced pressure. Partition the residue between ethyl acetate and water.

    • Wash the organic layer sequentially with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).

    • Filter and concentrate the organic layer in vacuo.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to yield the desired 4-aminopyrido[3,2-d]pyrimidine derivative.[12]

Caption: General scheme for SNAr amination of the scaffold.

Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful and versatile method for forming carbon-carbon bonds, specifically for synthesizing biaryl compounds which are common motifs in kinase inhibitors.[13] The reaction couples the 4-chloro position with an organoboron compound, typically an arylboronic acid, in the presence of a palladium catalyst and a base.[14]

  • Inert Atmosphere : Assemble a dry Schlenk flask equipped with a magnetic stir bar and a condenser under an inert atmosphere (Nitrogen or Argon).

  • Reagent Addition : To the flask, add 4-Chloropyrido[3,2-d]pyrimidine HCl (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) (2.0-3.0 eq).[13][14]

  • Solvent Addition : Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., Toluene/Ethanol/Water or Dioxane/Water).[15]

  • Reaction Condition : Heat the reaction mixture to 80-110 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 2-24 hours.[13]

  • Work-up and Purification :

    • Cool the mixture to room temperature and dilute with ethyl acetate.

    • Wash with water and brine, then dry the organic layer over anhydrous Na₂SO₄.

    • Filter and concentrate under reduced pressure.

    • Purify the residue by silica gel column chromatography to obtain the 4-aryl-pyrido[3,2-d]pyrimidine product.

ParameterRecommended ConditionsRationale / Causality
Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂Tetrakis(triphenylphosphine)palladium(0) is a common and effective catalyst for many Suzuki couplings.[14]
Base Na₂CO₃, K₂CO₃, Cs₂CO₃The base is crucial for the transmetalation step of the catalytic cycle.[13]
Solvent Toluene/Ethanol, Dioxane/H₂OA mixture including a protic solvent often enhances catalyst activity and solubility of reagents.[15]
Temperature 80-110 °CThermal energy is required to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps.
Palladium/Copper-Catalyzed Sonogashira Coupling

The Sonogashira coupling is the method of choice for forming a C(sp²)-C(sp) bond, linking a terminal alkyne to the C4 position of the pyridopyrimidine core.[16][17] This reaction introduces a linear and rigid alkynyl moiety, which can be used to probe deep into the ATP-binding pocket of a kinase. The reaction typically requires both a palladium catalyst and a copper(I) co-catalyst.[18]

  • Inert Atmosphere : In a dry Schlenk flask under an inert atmosphere, combine 4-Chloropyrido[3,2-d]pyrimidine HCl (1.0 eq), a palladium catalyst like Pd(PPh₃)₂Cl₂ (0.03 eq), and a copper co-catalyst such as copper(I) iodide (CuI) (0.05 eq).

  • Solvent and Base : Add a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF), followed by an amine base, typically triethylamine (TEA) or DIPEA (2.5-3.0 eq), which also acts as a solvent.

  • Alkyne Addition : Add the terminal alkyne (1.2 eq) to the mixture.

  • Reaction Condition : Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitored by TLC/LC-MS).

  • Work-up and Purification :

    • Filter the reaction mixture through a pad of Celite to remove the catalyst residues, washing with ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Partition the residue between ethyl acetate and water.

    • Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate.

    • Purify the crude product via silica gel chromatography to isolate the 4-alkynyl-pyrido[3,2-d]pyrimidine.

Palladium-Catalyzed Buchwald-Hartwig Amination

As a powerful alternative to classical SNAr, the Buchwald-Hartwig amination allows for the coupling of a wider range of amines, including less nucleophilic and sterically hindered ones, often under milder conditions.[19] The reaction requires a palladium catalyst and a suitable phosphine ligand.[20]

  • Inert Atmosphere : To an oven-dried Schlenk tube under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 0.02 eq), a phosphine ligand (e.g., XPhos, BINAP, 0.04 eq), and a strong, non-nucleophilic base (e.g., NaOt-Bu or Cs₂CO₃, 1.5 eq).[20]

  • Reagent Addition : Add the 4-Chloropyrido[3,2-d]pyrimidine HCl (1.0 eq) and the desired amine (1.2 eq).

  • Solvent Addition : Add an anhydrous, degassed solvent such as toluene or dioxane.

  • Reaction Condition : Heat the mixture, typically between 80-110 °C, until the reaction is complete by TLC/LC-MS analysis.

  • Work-up and Purification :

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Filter through Celite to remove insoluble salts and catalyst residues.

    • Concentrate the filtrate and purify the crude product by silica gel column chromatography.

G cluster_pd_cycle Buchwald-Hartwig Catalytic Cycle pd0 Pd(0)L_n pd2_complex Ar-Pd(II)(Cl)L_n pd0->pd2_complex Ar-Cl oxidative_add Oxidative Addition (Ar-Cl) pd_amido Ar-Pd(II)(NR'R'')L_n pd2_complex->pd_amido HNR'R'', Base amine_coord Amine Coordination & Deprotonation pd_amido:s->pd0:w product Ar-NR'R'' pd_amido->product reductive_elim Reductive Elimination

Caption: Simplified Buchwald-Hartwig catalytic cycle.

Characterization of Synthesized Compounds

The identity and purity of all synthesized compounds must be rigorously confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are indispensable for structural elucidation.[21] Proton NMR provides information on the electronic environment and connectivity of protons, while ¹³C NMR confirms the carbon skeleton.[22]

  • Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the synthesized compounds.[12]

  • Infrared (IR) Spectroscopy : IR spectroscopy can be used to identify key functional groups present in the molecule, such as N-H or C=O stretches.[12]

Biological Evaluation: Kinase Inhibition Assays

The ultimate goal is to assess the biological activity of the synthesized library. This is primarily achieved through in vitro kinase inhibition assays.[10]

  • Enzyme Inhibition Assay : Compounds are tested for their ability to inhibit the activity of specific kinases (e.g., EGFR, CDK4).[12] The IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%, is determined.

  • Cell-Based Assays : Promising compounds are then evaluated in cell-based assays to determine their anti-proliferative effects against various cancer cell lines (e.g., HeLa, MCF-7, HepG-2).[12][22]

Conclusion

4-Chloropyrido[3,2-d]pyrimidine HCl is a versatile and highly valuable starting material for the synthesis of diverse libraries of potential kinase inhibitors. Through well-established synthetic methodologies such as nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, researchers can systematically explore the structure-activity relationship (SAR) of the pyridopyrimidine scaffold. The protocols outlined in this guide provide a robust foundation for the rational design and synthesis of novel therapeutic agents targeting the kinome.

References

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  • Discovery of Pyrido[3′,2′:5,6]thiopyrano[4,3-d]pyrimidine-Based Antiproliferative Multikinase Inhibitors. (n.d.). Journal of Medicinal Chemistry.
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  • Design and synthesis of pyridopyrimidines targeting NEK6 kinase. (2025). European Journal of Medicinal Chemistry.
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Sources

experimental setup for synthesizing 4-substituted pyrido[3,2-d]pyrimidines

Author: BenchChem Technical Support Team. Date: April 2026

Experimental Setup for Synthesizing 4-Substituted Pyrido[3,2-d]pyrimidines: A Comprehensive Protocol for Regioselective Nucleophilic Aromatic Substitution (SNAr)

Executive Summary & Pharmacological Context

Pyrido[3,2-d]pyrimidines represent a privileged class of heterocyclic scaffolds in modern drug discovery, frequently utilized in the development of potent kinase inhibitors targeting PI3K/mTOR, Mnk, HDAC, and Pim kinases[1][2][3]. The synthesis of these bioactive molecules heavily relies on the late-stage, regioselective functionalization of the core scaffold. This application note details the mechanistic rationale and self-validating experimental protocols for synthesizing 4-substituted pyrido[3,2-d]pyrimidines via Nucleophilic Aromatic Substitution (SNAr), starting from readily available lactam precursors.

Mechanistic Rationale for Regioselective Functionalization

The successful synthesis of 4-substituted pyrido[3,2-d]pyrimidines hinges on exploiting the differential electrophilicity of the halogenated carbon centers within the scaffold.

When utilizing intermediates such as 4,6-dichloro pyrido[3,2-d]pyrimidine, the pyrimidine ring is significantly more electron-deficient than the fused pyridine ring. The C-4 position is flanked by two electronegative nitrogen atoms and experiences the strong electron-withdrawing pull of the entire fused system, making it exceptionally susceptible to nucleophilic attack[4].

By strictly controlling the reaction temperature to ambient conditions (20–25 °C) and utilizing a non-nucleophilic base (such as DIPEA), the SNAr reaction proceeds via an addition-elimination mechanism exclusively at the C-4 position[3]. Elevated temperatures must be avoided during this step, as they provide the thermal energy required to overcome the higher activation barrier for substitution at the less reactive C-6 position, which would result in unwanted di-substituted byproducts[1].

Synthetic Workflow Visualization

G Start Pyrido[3,2-d]pyrimidin-4(3H)-one Derivative Chlorination Chlorination (POCl3, N,N-dimethylaniline, 106°C) Start->Chlorination Dichloro 4,6-Dichloro pyrido[3,2-d]pyrimidine Chlorination->Dichloro SNAr Regioselective SNAr at C-4 (Amine, DIPEA, 1,4-Dioxane, RT) Dichloro->SNAr MonoSub 4-Substituted-6-chloro pyrido[3,2-d]pyrimidine SNAr->MonoSub CrossCoupling Suzuki Coupling at C-6 (Boronic Acid, Pd(dppf)Cl2, K2CO3, Heat) MonoSub->CrossCoupling Final 4,6-Disubstituted pyrido[3,2-d]pyrimidine CrossCoupling->Final

Synthetic workflow for 4,6-disubstituted pyrido[3,2-d]pyrimidines via regioselective SNAr.

Quantitative Reaction Parameters

The following table summarizes optimized conditions for the C-4 SNAr reaction using various nucleophiles, ensuring high regioselectivity and yield.

Table 1: Optimization of C-4 Nucleophilic Substitution (SNAr) Conditions

Nucleophile ClassReagents & SolventsTemp (°C)Time (h)Yield (%)Target Application
Primary Anilines (e.g., 4-Fluoroaniline)DIPEA (2.0 eq), 1,4-DioxaneRT1.5 - 2.085 - 90Mnk/HDAC Dual Inhibitors[1]
Secondary Amines (e.g., Piperazine)1,4-Dioxane (Base optional)RT1.080 - 85Pim/Mnk Inhibitors[3]
Aliphatic Amines (e.g., Morpholine)Et₃N (1.5 eq), DCM0 to RT2.088PI3K/mTOR Inhibitors[2]
Phenol Derivatives K₂CO₃ (3.0 eq), DMF604.070 - 75General Kinase Profiling[4]

Detailed Experimental Methodologies

Protocol 1: Synthesis of 4,6-Dichloro pyrido[3,2-d]pyrimidine (Key Intermediate)

Objective: Convert the tautomeric lactam group at position 4 to a highly reactive chloro leaving group to enable downstream SNAr.

Causality & Self-Validation: The addition of N,N-dimethylaniline is critical; it acts as an acid scavenger and catalyzes the formation of the Vilsmeier-Haack intermediate with POCl₃, significantly accelerating the chlorination while preventing product degradation[5]. The reaction is visually self-validating: the starting lactam is highly insoluble, but as the active intermediate forms, the suspension completely clarifies into a homogenous solution.

Procedure:

  • To a dry, 100 mL round-bottom flask equipped with a reflux condenser, add 6-chloropyrido[3,2-d]pyrimidin-4(3H)-one (10.0 mmol, 1.81 g)[1].

  • Add phosphorus oxychloride (POCl₃) (35 mL) to act as both reactant and solvent, followed by 10 drops of N,N-dimethylaniline[5].

  • Heat the reaction mixture to 106 °C (reflux) and stir for 1.5 hours.

  • Validation Check: Monitor the reaction via TLC (DCM:MeOH, 10:1). The reaction is complete when the low-Rf polar lactam spot disappears, replaced by a high-Rf non-polar product spot.

  • Cool the mixture to room temperature and concentrate under reduced pressure to remove excess POCl₃. (Note: Ensure the rotary evaporator is properly vented to a base scrubber).

  • Redissolve the crude oily residue in dichloromethane (DCM, 50 mL).

  • Critical Quench: Slowly pour the DCM solution into a beaker containing crushed ice. Adjust the pH of the aqueous phase to 7–8 using saturated aqueous sodium bicarbonate (NaHCO₃). Causality: Neutralizing the HCl byproduct is mandatory to prevent the hydrolysis of the newly formed C-4 chlorine bond back to the lactam[1].

  • Separate the layers and extract the aqueous layer with DCM (2 × 30 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. The resulting 4,6-dichloro pyrido[3,2-d]pyrimidine is typically pure enough to be used directly in the next step.

Protocol 2: Regioselective SNAr at the C-4 Position

Objective: Selectively introduce an amine nucleophile at the C-4 position while preserving the C-6 chlorine for subsequent cross-coupling (e.g., Suzuki-Miyaura coupling).

Causality & Self-Validation: DIPEA is utilized as a sterically hindered, non-nucleophilic base to neutralize the HCl generated during the substitution, driving the reaction forward without competing with the amine for the electrophilic C-4 site[3][4]. The self-validating nature of this step is observed via LC-MS; the mass shift will correspond to the displacement of exactly one chlorine isotope pattern, confirming mono-substitution.

Procedure:

  • Dissolve the crude 4,6-dichloro pyrido[3,2-d]pyrimidine (5.0 mmol) in anhydrous 1,4-dioxane (25 mL) under an inert atmosphere (N₂ or Ar).

  • Add N,N-Diisopropylethylamine (DIPEA) (10.0 mmol, 2.0 eq) to the solution[3].

  • Add the desired amine nucleophile (e.g., 4-fluoroaniline) (5.5 mmol, 1.1 eq) dropwise if liquid, or in small portions if solid.

  • Stir the reaction mixture at room temperature (20–25 °C) for 1 to 2 hours. Warning: Do not heat the reaction, as temperatures above 40 °C will initiate nucleophilic attack at the C-6 position, destroying regioselectivity[1].

  • Validation Check: Monitor by LC-MS or TLC (Hexanes:EtOAc, 3:1). The reaction is complete when the starting dichloro-material is fully consumed.

  • Quench the reaction by adding water (30 mL) and extract with ethyl acetate (3 × 30 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the residue via silica gel flash chromatography to yield the pure 4-substituted-6-chloro pyrido[3,2-d]pyrimidine, ready for downstream C-6 functionalization.

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Application Note: Advanced Synthesis of Pyrido[3,2-d]pyrimidine Derivatives via One-Pot Multicomponent Aza-Diels-Alder Cycloaddition

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Validated Protocol & Strategic Methodology Guide

Strategic Rationale & Scaffold Significance

The pyrido[3,2- d ]pyrimidine framework is a highly privileged pharmacophore in modern drug discovery. While the isomeric pyrido[2,3- d ]pyrimidines have been extensively studied, the [3,2- d ] isomers have historically been constrained by complex, low-yielding, and expensive synthetic routes [2].

Recent breakthroughs have demonstrated the profound therapeutic potential of the [3,2- d ] scaffold. Notable examples include Seletalisib , a highly selective PI3K δ inhibitor evaluated for Primary Sjögren's Syndrome [2], novel PD-1/PD-L1 interaction inhibitors displaying superior metabolic stability (human liver microsome T1/2​>90 min) [3], and dual Mnk/HDAC inhibitors for prostate cancer [4].

To bypass the limitations of traditional multi-step linear syntheses, this application note details a highly efficient, atom-economical, one-pot three-component domino reaction. By leveraging a Lewis acid-catalyzed aza-Diels-Alder mechanism, this protocol enables the rapid construction of highly functionalized pyrido[3,2- d ]pyrimidines from readily available precursors [1].

Mechanistic Insights & Causality

The synthesis utilizes 5-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione (5-amino-1,3-dimethyluracil), an aromatic aldehyde, and a terminal unactivated alkyne.

Causality of the Reagent System:

  • Imine Formation: The primary amine of the uracil derivative condenses with the aromatic aldehyde to form a Schiff base (imine).

  • Lewis Acid Activation: Boron trifluoride diethyl etherate (BF 3​ ·OEt 2​ ) acts as a critical Lewis acid. It coordinates to the imine nitrogen, significantly lowering the Lowest Unoccupied Molecular Orbital (LUMO) energy of the intermediate.

  • Aza-Diels-Alder Addition: The LUMO-lowered imine becomes highly susceptible to intermolecular nucleophilic attack by the weakly nucleophilic terminal alkyne.

  • Cyclization & Aromatization: Subsequent intramolecular ring closure and spontaneous oxidative aromatization (loss of H 2​ ) yield the thermodynamically stable pyrido[3,2- d ]pyrimidine core [1].

Mechanism A 5-Amino-1,3-dimethyluracil (Amine) C Schiff Base (Imine) Intermediate A->C Condensation B Aromatic Aldehyde (Carbonyl) B->C Condensation D Lewis Acid Activation (BF3·OEt2) C->D F Intermolecular Addition (Aza-Diels-Alder) D->F E Terminal Alkyne (Phenylacetylene) E->F G Intramolecular Cyclization F->G H Oxidative Aromatization G->H -H2 I Pyrido[3,2-d]pyrimidine Target Scaffold H->I

Fig 1. Mechanistic pathway of the BF3·OEt2-catalyzed three-component aza-Diels-Alder reaction.

Reaction Optimization Data

The choice of catalyst and solvent dictates the success of the domino reaction. Brønsted acids and alternative Lewis acids fail to provide the necessary activation energy or lead to undesired side reactions. Toluene is selected as the optimal solvent due to its non-coordinating nature (preventing catalyst deactivation) and its high boiling point, which provides the thermal energy required for the cycloaddition step.

Table 1: Optimization of Catalyst and Solvent Conditions [1]

EntryCatalyst (mol%)SolventTemperatureTime (h)Yield (%)
1NoneTolueneReflux (110 °C)240
2 BF 3​ ·OEt 2​ (10) Toluene Reflux (110 °C) 4 86
3BF 3​ ·OEt 2​ (5)TolueneReflux (110 °C)665
4Yb(OTf) 3​ (10)TolueneReflux (110 °C)461
5PTSA (10)TolueneReflux (110 °C)451
6BF 3​ ·OEt 2​ (10)THFReflux (66 °C)469

Note: 10 mol% BF 3​ ·OEt 2​ in refluxing toluene represents the self-validating optimal parameter, balancing reaction kinetics and thermodynamic yield.

Validated Experimental Protocol

The following protocol describes the synthesis of a model compound: 1,3-dimethyl-6-phenyl-8-(p-tolyl)pyrido[3,2- d ]pyrimidine-2,4(1H,3H)-dione .

Materials & Equipment
  • Reagents: 5-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione (1.0 mmol), p -tolualdehyde (1.0 mmol), phenylacetylene (1.0 mmol), Boron trifluoride diethyl etherate (BF 3​ ·OEt 2​ , 0.1 mmol).

  • Solvents: Anhydrous Toluene (10 mL), Ethyl Acetate (EtOAc), Hexanes, Brine.

  • Equipment: 50 mL round-bottom flask equipped with a reflux condenser and a Dean-Stark trap (optional, but recommended to drive imine formation), magnetic stirrer, oil bath.

Step-by-Step Workflow

Workflow S1 1. Reagent Mixing in Toluene S2 2. Catalyst Addition (10 mol% BF3·OEt2) S1->S2 S3 3. Reflux (110 °C, 4h) S2->S3 S4 4. Monitor (TLC) S3->S4 S5 5. Workup (Extraction) S4->S5 S6 6. Purification (Silica Gel) S5->S6

Fig 2. Step-by-step experimental workflow for the one-pot multicomponent synthesis.

Step 1: Assembly of the Reaction Matrix In an oven-dried 50 mL round-bottom flask, suspend 5-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione (1.0 mmol), p -tolualdehyde (1.0 mmol), and phenylacetylene (1.0 mmol) in 10 mL of anhydrous toluene. Causality: Anhydrous conditions prevent the premature hydrolysis of the transient imine intermediate.

Step 2: Lewis Acid Initiation Add BF 3​ ·OEt 2​ (0.1 mmol, 10 mol%) dropwise to the stirring suspension at room temperature. Causality: Dropwise addition prevents localized exothermic spikes that could lead to alkyne polymerization.

Step 3: Thermal Cycloaddition Attach the reflux condenser and heat the reaction mixture in an oil bath set to 110 °C for 4 hours.

Step 4: In-Process Quality Control (Self-Validation System) Monitor the reaction via Thin Layer Chromatography (TLC) using a 3:7 EtOAc/Hexane eluent system. Validation Checkpoint: The reaction is deemed complete when the highly UV-active spot corresponding to the starting pyrimidine ( Rf​≈0.2 ) is fully consumed, and a new distinct product spot emerges ( Rf​≈0.5 ).

Step 5: Quenching and Workup Cool the mixture to room temperature. Evaporate the toluene under reduced pressure. Dilute the crude residue with 20 mL of EtOAc and wash sequentially with saturated aqueous NaHCO 3​ (15 mL) to neutralize the Lewis acid, followed by brine (15 mL). Dry the organic layer over anhydrous Na 2​ SO 4​ .

Step 6: Isolation Filter the drying agent and concentrate the filtrate in vacuo. Purify the crude product via flash column chromatography on silica gel (100-200 mesh) utilizing a gradient elution of 10-20% EtOAc in Hexanes.

Analytical Characterization

To ensure the integrity of the self-validating protocol, the isolated product must conform to the following spectral benchmarks [1]:

  • Physical State: Colorless solid.

  • Yield: ~86% (approx. 307 mg).

  • Melting Point: 178–180 °C.

  • IR (KBr, cm −1 ): 3043 (Aromatic C-H), 1711, 1660 (Uracil C=O stretches), 1477 (C=C/C=N aromatic stretches). Validation: Complete absence of the terminal alkyne C-H stretch (~3300 cm −1 ) and primary amine N-H stretches (~3400-3500 cm −1 ).

  • 1 H NMR (400 MHz, CDCl 3​ , δ ppm): 2.45 (s, 3H, Ar-CH 3​ ), 3.55 (s, 3H, N-CH 3​ ), 3.75 (s, 3H, N-CH 3​ ), 7.27 (d, J = 7.6 Hz, 2H), 7.40–7.42 (m, 2H), 7.51 (d, J = 6.0 Hz, 3H), 7.81 (s, 1H, Pyridine C-H), 8.02 (d, J = 8.0 Hz, 2H). Validation: The diagnostic singlet at 7.81 ppm confirms the successful formation of the central pyridine ring.

References

  • Le Meur, et al. (2022). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and[4,3-d]pyrimidine Derivatives. Molecules, 27(6), 1867. URL: [Link]

  • Sun, et al. (2023). Novel 4-Arylindolines Containing a Pyrido[3,2-d]pyrimidine Moiety as the Programmed Cell Death-1/Programmed Cell Death-Ligand 1 Interaction Inhibitors for Tumor Immunotherapy. Journal of Medicinal Chemistry, 66(17), 12238–12258. URL: [Link]

  • Chen, et al. (2020). Design, Synthesis and Bioactivity Evaluation of 4,6-Disubstituted Pyrido[3,2-d]pyrimidine Derivatives as Mnk and HDAC Inhibitors. Pharmaceuticals, 13(9), 256. URL: [Link]

laboratory procedure for handling 4-Chloropyrido[3,2-d]pyrimidine HCl

Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Laboratory Protocol: Handling and Reactivity of 4-Chloropyrido[3,2-d]pyrimidine HCl

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Document Type: Advanced Technical Guide & Standard Operating Procedure (SOP)

Physicochemical Profiling & Reactivity Rationale

4-Chloropyrido[3,2-d]pyrimidine is a highly electrophilic, nitrogen-rich heterocyclic building block widely utilized in medicinal chemistry for the synthesis of kinase inhibitors and receptor modulators[1]. The presence of the pyrimidine ring fused to a pyridine ring creates a highly electron-deficient system, rendering the C4-position exceptionally susceptible to Nucleophilic Aromatic Substitution (SNAr).

To enhance shelf-life and mitigate auto-condensation or premature degradation, this reagent is frequently supplied and handled as a hydrochloride salt (4-Chloropyrido[3,2-d]pyrimidine HCl)[2]. While the HCl salt improves thermal stability, it introduces significant hygroscopicity.

Causality in Handling: If exposed to ambient humidity, the hygroscopic nature of the HCl salt rapidly draws moisture. Water acts as a nucleophile, attacking the C4 position and irreversibly hydrolyzing the compound into the inert pyrido[3,2-d]pyrimidin-4(3H)-one. Therefore, absolute anhydrous conditions and inert atmosphere handling are non-negotiable.

Table 1: Quantitative Physicochemical Comparison
PropertyFree BaseHydrochloride (HCl) Salt
CAS Number 51674-77-2[3]1951441-48-7[2]
Molecular Formula C7H4ClN3C7H5Cl2N3
Molecular Weight 165.58 g/mol [4]202.04 g/mol
Physical Form Yellow to tan solid[5]Off-white to yellow powder
Storage Temperature 2–8 °C (Inert Atmosphere)[3]2–8 °C (Strict Desiccation)
SNAr Reactivity Extremely HighHigh (Requires base neutralization)

Mechanistic Causality: The SNAr Vulnerability

In drug discovery, the primary utility of 4-Chloropyrido[3,2-d]pyrimidine HCl is the installation of diverse amines (e.g., substituted anilines) at the C4 position to generate ATP-competitive kinase inhibitors[1].

The SNAr reaction proceeds via an addition-elimination mechanism. The electron-withdrawing nature of the three endocyclic nitrogen atoms stabilizes the intermediate Meisenheimer complex. Because the starting material is an HCl salt, the reaction requires a carefully calculated excess of a non-nucleophilic base (such as N,N-Diisopropylethylamine, DIPEA).

  • Equivalent 1: Neutralizes the inherent HCl salt to liberate the reactive free base.

  • Equivalent 2: Scavenges the new equivalent of HCl generated during the SNAr substitution.

  • Equivalent 3: Provides a kinetic excess to drive the reaction to completion and prevent protonation of the incoming nucleophile.

Kinase_Pathway Inhibitor Pyrido[3,2-d]pyrimidine Derivative Receptor Receptor Tyrosine Kinase (e.g., EGFR) Inhibitor->Receptor ATP-competitive Inhibition Downstream Downstream Signaling (PI3K/AKT or MAPK) Receptor->Downstream Phosphorylation Proliferation Cell Proliferation & Survival Downstream->Proliferation Activation

Mechanism of action for pyrido[3,2-d]pyrimidine-derived kinase inhibitors.

Standard Operating Procedure: Handling & Storage

Self-Validating System: To ensure the integrity of the reagent before committing it to a complex synthesis, always perform a rapid LC-MS or TLC check. A shift to an[M+OH] mass or a highly polar baseline spot indicates hydrolysis has occurred.

  • Storage: Store the sealed bottle at 2–8 °C inside a secondary container filled with indicating silica gel[3].

  • Equilibration: Before opening, allow the sealed bottle to warm to room temperature in a desiccator for at least 60 minutes. Opening a cold bottle will cause immediate condensation of atmospheric moisture onto the highly reactive solid.

  • Dispensing: Transfer the required mass inside a nitrogen or argon-filled glovebox. If a glovebox is unavailable, utilize a Schlenk line and a continuous positive flow of dry argon over the vessel during weighing.

  • Re-sealing: Purge the headspace of the storage bottle with argon for 30 seconds, seal with Parafilm, and return immediately to cold storage.

Validated Experimental Protocol: Nucleophilic Aromatic Substitution (SNAr)

This protocol describes the coupling of 4-Chloropyrido[3,2-d]pyrimidine HCl with a primary aniline derivative. The system is designed to be self-validating through in-process LC-MS controls.

Materials Required:
  • 4-Chloropyrido[3,2-d]pyrimidine HCl (1.0 equiv)

  • Substituted Aniline/Amine (1.1 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) (0.2 M relative to substrate)

Step-by-Step Methodology:
  • System Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Cool under a vacuum and backfill with Argon (repeat 3x).

  • Reagent Loading: Add 4-Chloropyrido[3,2-d]pyrimidine HCl (1.0 equiv) to the flask. Establish an Argon atmosphere.

  • Solvent Addition: Inject anhydrous DMF via syringe to achieve a 0.2 M concentration. Stir to form a suspension.

  • Base Addition (Critical Step): Cool the mixture to 0 °C using an ice bath. Dropwise, add DIPEA (3.0 equiv). The suspension will typically dissolve or change color as the free base is liberated. Stir for 5 minutes.

  • Nucleophile Addition: Add the substituted aniline (1.1 equiv) dropwise (if liquid) or as a solution in 1 mL anhydrous DMF (if solid).

  • Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours.

  • In-Process Validation: Sample 5 µL of the reaction mixture, dilute in 1 mL of Acetonitrile, and analyze via LC-MS. Look for the disappearance of the starting material mass (m/z 165 for the free base[4]) and the appearance of the product mass. If unreacted starting material remains, heat to 50 °C for 2 hours.

  • Workup & Isolation: Quench the reaction by pouring it into ice-cold distilled water (5x the reaction volume). The product will often precipitate. Filter the solid, wash with cold water, and dry under high vacuum. If it does not precipitate, extract 3x with Ethyl Acetate, wash the organic layer with brine, dry over Na2SO4, and concentrate in vacuo.

SNAr_Workflow A 4-Chloropyrido[3,2-d]pyrimidine HCl (Moisture Sensitive) B Inert Atmosphere Setup (N2/Ar Glovebox or Schlenk) A->B C Solvent & Base Addition (Anhydrous DMF + 3.0 eq DIPEA) B->C D Nucleophile Addition (1.1 eq Substituted Aniline) C->D E SNAr Reaction & Validation (0 °C to RT, LC-MS Check) D->E F Product Isolation (Aqueous Quench & Filtration) E->F

Workflow for SNAr of 4-Chloropyrido[3,2-d]pyrimidine HCl.

References

  • PubChem . "4-Chloropyrido(3,2-d)pyrimidine | C7H4ClN3 | CID 13101639 - PubChem." National Institutes of Health (NIH). Available at:[Link]

  • Google Patents. "WO2006069805A2 - Pyrido(3,2-d)pyrimidines and pharmaceutical compositions useful for medical treatment." World Intellectual Property Organization.

Sources

use of 4-Chloropyrido[3,2-d]pyrimidine as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 4-Chloropyrido[3,2-d]pyrimidine as a Privileged Scaffold in Advanced Organic Synthesis and Drug Discovery

Executive Summary

The pursuit of novel pharmacophores often requires "scaffold hopping" to bypass intellectual property constraints, improve physicochemical properties, or enhance target binding affinity. The pyrido[3,2-d]pyrimidine bicyclic system has emerged as a highly versatile bioisostere for quinazolines and pteridines[1][2]. Specifically, 4-chloropyrido[3,2-d]pyrimidine and its halogenated derivatives (e.g., 7-bromo-4-chloropyrido[3,2-d]pyrimidine) serve as critical building blocks in modern medicinal chemistry[3]. This application note details the mechanistic rationale, orthogonal functionalization strategies, and self-validating protocols for utilizing this scaffold in the synthesis of complex therapeutics, such as PD-1/PD-L1 inhibitors[4] and dual kinase inhibitors[5].

Mechanistic Rationale: Electronics and Regioselectivity

The utility of 4-chloropyrido[3,2-d]pyrimidine stems from the highly electron-deficient nature of its fused heteroaromatic system. The pyrimidine ring, bearing two nitrogen atoms, exerts a strong electron-withdrawing effect, which is further amplified by the fused pyridine ring.

  • C4-Position Hyper-Reactivity : The carbon at the 4-position is highly electrophilic. When substituted with a leaving group like chlorine, it undergoes rapid Nucleophilic Aromatic Substitution (SNAr) with amines, alcohols, and thiols under relatively mild conditions.

  • Orthogonal Functionalization : In dual-halogenated derivatives like 7-bromo-4-chloropyrido[3,2-d]pyrimidine, the C4–Cl and C7–Br bonds exhibit distinct reactivity profiles[6]. The C4–Cl bond is cleaved via SNAr at lower temperatures (e.g., 80°C in alcohol solvents), leaving the C7–Br bond completely intact. The C7–Br bond can subsequently be functionalized via transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) at higher temperatures[4][6]. This predictable, stepwise functionalization is the cornerstone of its use in combinatorial library synthesis.

Workflow Visualization

Workflow Start 7-Bromo-4-chloropyrido[3,2-d]pyrimidine SNAr SNAr Reaction (C4) Amine, iPrOH, DIPEA, 80°C Start->SNAr Step 1 Inter C4-Amino-7-bromo Intermediate SNAr->Inter Suzuki Suzuki Coupling (C7) Ar-B(OH)2, Pd(dppf)Cl2, 100°C Inter->Suzuki Step 2 Product C4, C7-Disubstituted Target Suzuki->Product

Fig 1: Orthogonal functionalization workflow of the pyrido[3,2-d]pyrimidine scaffold.

Experimental Protocols

Protocol 1: Regioselective C4-Amination via SNAr

Objective: Synthesize a 4-amino-7-bromopyrido[3,2-d]pyrimidine intermediate[6]. Causality & Design: Isopropanol (iPrOH) is selected as the solvent because its moderate polarity stabilizes the polar Meisenheimer complex transition state during SNAr, yet it acts as an anti-solvent for the resulting product at room temperature, driving precipitation. N,N-Diisopropylethylamine (DIPEA) is chosen over triethylamine due to its higher steric bulk, which prevents it from acting as a competing nucleophile against the hyper-reactive C4 position. Procedure:

  • Preparation : To a dry 50 mL round-bottom flask, add 7-bromo-4-chloropyrido[3,2-d]pyrimidine (1.0 eq, 2.0 mmol) and suspend in anhydrous iPrOH (15 mL).

  • Reagent Addition : Add the primary or secondary amine nucleophile (1.1 eq, 2.2 mmol) followed by DIPEA (2.0 eq, 4.0 mmol) dropwise at room temperature.

  • Reaction : Attach a reflux condenser and heat the mixture to 80°C for 4 hours. The initial suspension will typically dissolve into a homogeneous solution as the reaction proceeds, followed by the precipitation of the product.

  • Self-Validation & Monitoring : Monitor via LC-MS. The reaction is self-validating: the disappearance of the starting material's distinct chlorine isotope pattern (m/z[M+H]+ and [M+2+H]+ in a 3:1 ratio) and the appearance of the product mass confirm conversion. Furthermore, the robust precipitation of a solid upon cooling to room temperature visually validates successful product formation.

  • Workup : Cool the reaction to 0°C in an ice bath for 30 minutes to maximize precipitation. Filter the solid, wash with cold iPrOH (2 x 5 mL) and diethyl ether (10 mL), and dry under vacuum to afford the pure intermediate.

Protocol 2: C7-Functionalization via Suzuki-Miyaura Cross-Coupling

Objective: Introduce an aryl or heteroaryl group at the C7 position of the intermediate to finalize the pharmacophore[4]. Causality & Design: 1,4-Dioxane/water (4:1) is used as the solvent system to ensure the solubility of both the organic intermediate and the inorganic base (K₂CO₃). Pd(dppf)Cl₂ is selected as the precatalyst because its bidentate dppf ligand effectively promotes the oxidative addition of the highly electron-deficient C7–Br bond while resisting degradation at elevated temperatures. Procedure:

  • Preparation : In a microwave vial or Schlenk tube, combine the 4-amino-7-bromopyrido[3,2-d]pyrimidine intermediate (1.0 eq, 1.0 mmol), the aryl boronic acid (1.5 eq, 1.5 mmol), and K₂CO₃ (3.0 eq, 3.0 mmol).

  • Solvent & Degassing : Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v, 10 mL). Sparge the solution with argon for 10 minutes to remove dissolved oxygen, which prevents catalyst deactivation and homocoupling of the boronic acid.

  • Catalyst Addition : Quickly add Pd(dppf)Cl₂ (0.05 eq, 0.05 mmol) and seal the vessel.

  • Reaction : Heat the mixture to 100°C for 12 hours.

  • Self-Validation : The reaction mixture will turn from a red/orange suspension to a dark, nearly black mixture as Pd(0) aggregates upon completion. TLC (Ethyl Acetate/Hexane) should show complete consumption of the UV-active starting material under 254 nm light.

  • Workup : Cool to room temperature, dilute with EtOAc (20 mL), and filter through a pad of Celite to remove palladium residues. Extract the aqueous layer with EtOAc, dry the combined organic layers over Na₂SO₄, concentrate, and purify via flash chromatography.

Quantitative Data Summarization

The following table summarizes the reactivity profile and optimized conditions for substituting 4-chloropyrido[3,2-d]pyrimidine with various nucleophiles and coupling partners, demonstrating the scaffold's versatility across different therapeutic areas.

Reaction TypeCoupling Partner / NucleophileCatalyst / BaseSolvent SystemTemp (°C)Typical Yield (%)Application / Target Class
SNAr (C4) Aliphatic Primary AminesDIPEAIsopropanol8085 - 95Kinase Inhibitors (e.g., ERK)[5]
SNAr (C4) Anilines (Electron-rich)Catalytic HCln-Butanol11070 - 85Immunomodulators[6]
SNAr (C4) Phenols / AlcoholsNaH or Cs₂CO₃DMF6065 - 80Antiviral Agents (Hep C)[1]
Suzuki (C7) Aryl Boronic AcidsPd(dppf)Cl₂ / K₂CO₃Dioxane / H₂O10075 - 90PD-1/PD-L1 Inhibitors[4]
Buchwald (C7) Secondary AminesPd₂(dba)₃ / XantphosToluene11060 - 75Oncology Therapeutics[2]

Pharmacological Applications

The pyrido[3,2-d]pyrimidine scaffold has gained significant traction in oncology and immunology. Recent advancements have utilized this building block to synthesize potent inhibitors of the Programmed Cell Death-1 (PD-1) and Programmed Cell Death-Ligand 1 (PD-L1) interaction[4]. By replacing traditional quinazoline cores with pyrido[3,2-d]pyrimidine, researchers have achieved superior pharmacokinetic profiles and enhanced T-cell reactivation in tumor microenvironments.

PD1_Pathway Inhibitor Pyrido[3,2-d]pyrimidine Inhibitor Complex PD-1 / PD-L1 Interaction Inhibitor->Complex Blocks TCell T-Cell Reactivation Complex->TCell Prevents Inhibition Apoptosis Tumor Cell Clearance TCell->Apoptosis Cytotoxicity

Fig 2: Mechanism of action for pyrido[3,2-d]pyrimidine-based PD-1/PD-L1 inhibitors.

References

  • Title: Pyrido(3,2-d)pyrimidines useful for treating viral infections (WO2008077651A1)
  • Title: Pyrido(3,2-d)pyrimidines and pharmaceutical compositions useful for medical treatment (WO2006069805A2)
  • Title: Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents Source: PMC - National Institutes of Health (NIH) URL: [Link]

  • Title: AMINO ACID COMPOUNDS AND METHODS OF USE (EP3761980B1)
  • Title: Heterocyclic compounds as immunomodulators (US20170174679A1)
  • Title: Novel 4-Arylindolines Containing a Pyrido[3,2-d]pyrimidine Moiety as the Programmed Cell Death-1/Programmed Cell Death-Ligand 1 Interaction Inhibitors for Tumor Immunotherapy Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: 4-Chloropyrido[3,2-d]pyrimidine HCl Synthesis & Troubleshooting

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, medicinal chemists, and drug development professionals in troubleshooting the synthesis of 4-Chloropyrido[3,2-d]pyrimidine HCl .

The pyrido[3,2-d]pyrimidine scaffold is a critical pharmacophore in the design of highly selective kinase inhibitors, particularly targeting PI3K/mTOR, MNK, and PIM kinases . The standard synthetic route relies on the chlorination of the tautomeric pyrido[3,2-d]pyrimidin-4(3H)-one precursor using phosphorus oxychloride (POCl₃) . However, the extreme electrophilicity of the C4 position on this electron-deficient fused bicyclic system makes the product highly susceptible to degradation, hydrolysis, and dimerization during isolation.

Process Workflow & Impurity Generation Pathways

The following diagram maps the critical mechanistic pathways during chlorination, highlighting where specific impurities are generated.

SynthesisPathway SM Pyrido[3,2-d]pyrimidin-4(3H)-one (Starting Material) POCl3 POCl3 / Base / Heat (Chlorination Step) SM->POCl3 Target 4-Chloropyrido[3,2-d]pyrimidine (Target Product) POCl3->Target Optimal Conditions Phos Phosphorus Adducts (Inorganic Impurity) POCl3->Phos Incomplete Removal Degrad Ring-Opened/Over-Chlorinated (Degradation Impurities) POCl3->Degrad T > 100°C / Excess Time Hydrolysis Pyrido[3,2-d]pyrimidin-4(3H)-one (Hydrolysis Impurity) Target->Hydrolysis H2O (Workup/Air) Dimer Bis-aryl Ether (Dimeric Impurity) Target->Dimer + Hydrolysis Product (Trace H2O)

Reaction workflow and impurity generation pathways in 4-Chloropyrido[3,2-d]pyrimidine synthesis.

Troubleshooting FAQs: Mechanistic Insights & Solutions

Q1: Why do I consistently see a large peak corresponding to the starting material in my final isolated product, even when In-Process Controls (IPC) showed full conversion? A: You are likely observing the hydrolysis byproduct , not unreacted starting material.

  • Causality: The fused pyridine ring strongly withdraws electron density from the pyrimidine system. This makes the newly formed C-Cl bond at the 4-position exceptionally labile and highly susceptible to nucleophilic attack by atmospheric moisture or water during an aqueous workup.

  • Solution: Abandon aqueous quenching. Instead of pouring the reaction mixture into ice water, remove the excess POCl₃ via azeotropic vacuum distillation with toluene. Perform all subsequent isolations under an inert nitrogen atmosphere using strictly anhydrous solvents.

Q2: LC-MS analysis of my crude product shows a high-molecular-weight impurity (approx. double the product mass). What causes this, and how can it be suppressed? A: This is the bis(pyrido[3,2-d]pyrimidin-4-yl) ether dimeric impurity .

  • Causality: If trace water is present during the reaction or initial workup, a small fraction of the 4-chloro product hydrolyzes back to the 4-ol tautomer. In the presence of acid (generated during chlorination), this 4-ol intermediate acts as a nucleophile, attacking another molecule of the 4-chloro product to form a stable ether linkage. Moisture acts as the catalyst for this dimerization cascade.

  • Solution: Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), to the reaction mixture. DIPEA acts as an acid scavenger, neutralizing the HCl byproduct. This suppresses the acid-catalyzed enolization and subsequent nucleophilic attack, effectively shutting down the dimerization pathway.

Q3: My isolated HCl salt contains high levels of inorganic phosphorus impurities, causing issues in downstream cross-coupling reactions. How do I remove them? A: Residual POCl₃ and its hydrolysis products (phosphoric/phosphorous acids) are co-precipitating with your product.

  • Causality: The highly polar HCl salt of 4-chloropyrido[3,2-d]pyrimidine readily forms strong hydrogen-bonded networks or mixed salts with polyprotic phosphorus acids.

  • Solution: Do not attempt to isolate the HCl salt directly from the crude chlorination mixture. First, isolate the free base by dissolving the crude residue in anhydrous dichloromethane (DCM). Filter out any insoluble inorganic salts. Then, precipitate the pure HCl salt by adding a standardized solution of anhydrous HCl in dioxane.

Q4: How do I avoid over-chlorination or ring-opening degradation? A: These degradation products occur due to excessive thermal stress.

  • Causality: Prolonged heating at reflux in neat POCl₃ (>100°C) drives Vilsmeier-Haack type chlorination at the less reactive pyridine ring positions or causes thermal degradation of the pyrimidine core.

  • Solution: Limit the reaction temperature to 80–90°C. Use a co-solvent like toluene to moderate the thermal kinetics.

Quantitative Impurity Profile Data

Use the following table to benchmark your analytical results against industry-standard acceptable limits for downstream pharmaceutical intermediate use.

Impurity ProfileChemical Structure / NatureTypical RRT (HPLC)Acceptable Limit (Area %)Primary Detection Method
Hydrolysis Byproduct Pyrido[3,2-d]pyrimidin-4(3H)-one0.65< 0.5%LC-MS (ESI+), UV (254 nm)
Dimeric Ether Bis(pyrido[3,2-d]pyrimidin-4-yl) ether1.45< 0.1%LC-MS (ESI+), UV (254 nm)
Phosphorus Adducts Phosphoric/Phosphorous acidsN/A (Void Vol)< 100 ppmICP-MS, ³¹P NMR
Over-chlorinated Dichloro-pyrido[3,2-d]pyrimidine1.20< 0.1%LC-MS (ESI+), GC-MS
Self-Validating Experimental Protocol

To ensure high scientific integrity and reproducibility, follow this step-by-step methodology. This protocol utilizes a self-validating analytical checkpoint to prevent false-positive hydrolysis readings.

Objective: Synthesize 4-Chloropyrido[3,2-d]pyrimidine HCl while maximizing conversion and suppressing hydrolysis, dimerization, and phosphorus carryover.

Step 1: Anhydrous Preparation Dry the starting material, pyrido[3,2-d]pyrimidin-4(3H)-one, under high vacuum at 60°C for 12 hours. Purge the reaction vessel with argon or nitrogen.

Step 2: Reaction Setup Suspend 1.0 equivalent of the dried starting material in anhydrous toluene (5 volumes). Add 1.2 equivalents of anhydrous N,N-Diisopropylethylamine (DIPEA).

  • Causality Note: Toluene moderates the reaction temperature, while DIPEA scavenges generated HCl, preventing acid-catalyzed dimerization.

Step 3: Chlorination Cool the suspension to 0–5°C. Add POCl₃ (3.0 equivalents) dropwise to maintain the internal temperature below 10°C. Once the addition is complete, ramp the temperature to 80°C and stir for 4 hours.

Step 4: Self-Validating In-Process Control (IPC) Withdraw a 50 µL aliquot of the reaction mixture. Do not inject this directly into an aqueous HPLC system. Instead, quench the aliquot into 1 mL of anhydrous methanol containing 1% triethylamine. Analyze via HPLC.

  • Self-Validation Mechanism: Injecting the highly reactive 4-chloro product directly into an aqueous mobile phase causes on-column hydrolysis, yielding a false positive for unreacted starting material. By quenching with methanol, you quantitatively convert the 4-chloro intermediate into the stable 4-methoxy derivative. This self-validates the true conversion rate, completely decoupling reaction progress from analytical artifacts. Target conversion is >99%.

Step 5: Azeotropic Concentration Upon reaction completion, distill off the toluene and excess POCl₃ under reduced pressure (water bath < 40°C). Co-evaporate with an additional 2 volumes of anhydrous toluene to ensure complete removal of residual POCl₃.

  • Causality Note: This avoids an aqueous quench, entirely bypassing the primary mechanism of product hydrolysis.

Step 6: Anhydrous Isolation Dissolve the resulting thick residue in anhydrous DCM (10 volumes) and cool to 0°C. Filter through a pad of Celite to remove insoluble phosphorus salts. To the clear filtrate, add 4.0 M HCl in dioxane (1.1 equivalents) dropwise under vigorous stirring. Filter the precipitating 4-Chloropyrido[3,2-d]pyrimidine HCl salt under a nitrogen blanket, wash with cold anhydrous heptane, and dry under vacuum.

References
  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d],[3,4-d] and [4,3-d]pyrimidine Derivatives. Pharmaceuticals (Basel). 2022. URL:[Link]

  • Optimization of 4,6-Disubstituted Pyrido[3,2-d]pyrimidines as Dual MNK/PIM Inhibitors to Inhibit Leukemia Cell Growth. Journal of Medicinal Chemistry. 2021. URL:[Link]

  • Pyrido(3,2-d)pyrimidines useful for treating viral infections.US Patent 8729089B2. 2014.

Technical Support Center: Troubleshooting the Stability of 4-Chloropyrido[3,2-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with medicinal chemists and drug development professionals facing challenges with the handling, storage, and reactivity of 4-chloropyrido[3,2-d]pyrimidine derivatives. These compounds are highly valuable electrophilic intermediates, particularly for synthesizing kinase inhibitors and immunomodulatory agents ()[1].

However, their inherent reactivity often leads to rapid degradation, primarily via hydrolysis. This guide provides a deep dive into the causality of this instability and offers field-proven, self-validating protocols to ensure the integrity of your intermediates throughout your synthetic workflows.

Part 1: The Causality of Degradation (Mechanistic Insights)

Why are 4-chloropyrido[3,2-d]pyrimidines so unstable compared to standard chlorobenzenes or even 2-chloropyrimidines?

The instability is driven by the α -nitrogen effect combined with the electron-withdrawing nature of the fused pyridine ring. The C4 position is exceptionally electrophilic. When exposed to ambient moisture or protic solvents (like methanol or ethanol), the C4 carbon undergoes rapid Nucleophilic Aromatic Substitution (SNAr). The addition of water forms a tetrahedral intermediate, followed by the irreversible elimination of HCl, yielding the thermodynamically stable 4-oxo/4-hydroxy derivative ()[2].

Mechanism A 4-Chloropyrido[3,2-d]pyrimidine (Highly Electrophilic C4) B Tetrahedral Intermediate (Addition of H2O) A->B Moisture/Protic Solvents (Nucleophilic Attack) C 4-Oxo/Hydroxy Derivative (Degradation Product) B->C Elimination of HCl (Irreversible)

Mechanistic pathway of 4-chloropyrido[3,2-d]pyrimidine degradation via hydrolysis.

Part 2: Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My 4-chloropyrido[3,2-d]pyrimidine degrades into a white precipitate during storage. How can I prevent this?

  • Root Cause: The white precipitate is the 4-oxo/hydroxy degradation product, which is highly insoluble in most organic solvents compared to the 4-chloro starting material. This phase change occurs due to atmospheric moisture ingress[3].

  • Solution: Never store these intermediates on the benchtop. They must be stored under a strict argon or nitrogen atmosphere, heavily desiccated, at -20°C. If long-term storage is required for library synthesis, consider converting the intermediate to a 1,2,4-triazolyl derivative (See Protocol B).

Q2: I am trying to purify my 4-chloro intermediate via silica gel chromatography, but my yield is abysmal. What is going wrong?

  • Root Cause: Silica gel is slightly acidic and retains a significant amount of bound water. The high surface area promotes the hydrolysis of the 4-chloro group during the column run.

  • Solution: Avoid column chromatography for 4-chloropyrido[3,2-d]pyrimidines. Instead, utilize an anhydrous workup (e.g., co-evaporation with dry toluene to remove POCl3) and use the crude intermediate directly in the next step.

Q3: Can I use methanol or ethanol as a solvent for my subsequent amination reactions?

  • Root Cause: While alcoholic solvents are common for amination, they act as competing nucleophiles. Solvolysis will occur, converting your 4-chloro intermediate into a 4-methoxy or 4-ethoxy byproduct ()[4].

  • Solution: Use anhydrous aprotic solvents such as THF, 1,4-dioxane, or DMF. Aprotic solvents provide a self-validating system where the only nucleophile present is your target amine, ensuring that any mass conversion observed corresponds strictly to product formation.

Part 3: Quantitative Data on Solvent & Temperature Effects

To guide your experimental design, the following table summarizes the stability profile of 4-chloropyrido[3,2-d]pyrimidine derivatives across various standard laboratory conditions.

Table 1: Stability Profile of 4-Chloropyrido[3,2-d]pyrimidine Derivatives

Solvent / EnvironmentTemperatureTimeframeStability (% Remaining)Primary Degradation Pathway
Anhydrous THF / Argon-20°C30 Days> 98%None (Stable)
Anhydrous DCM / Argon25°C24 Hours~ 95%Trace Hydrolysis (ambient moisture)
Methanol (Protic)25°C2 Hours< 50%Solvolysis (4-methoxy formation)[4]
Ambient Air (Benchtop)25°C12 Hours< 30%Hydrolysis (4-oxo formation)[3]
Water / Acidic (pH 2)60°C20 Mins< 5%Rapid Hydrolysis[4]

Part 4: Step-by-Step Experimental Protocols

Protocol A: Anhydrous Synthesis and Isolation

Objective: Convert pyrido[3,2-d]pyrimidin-4(3H)-one to 4-chloropyrido[3,2-d]pyrimidine while preventing premature hydrolysis. Causality Check: Why co-evaporate with toluene? Toluene forms an azeotrope with POCl3, allowing for its complete removal under reduced pressure without the need for an aqueous workup, which would instantly hydrolyze the product[1].

  • Setup: Suspend the starting 4-oxo derivative (1.0 eq) in anhydrous toluene under a strict argon atmosphere.

  • Reagent Addition: Add N,N-diisopropylethylamine (DIPEA) (2.0 eq) followed by Phosphorus oxychloride (POCl3) (5.0 eq). Note: DIPEA acts as a non-nucleophilic base to scavenge HCl, preventing the protonation of the pyrimidine nitrogens which would stall the chlorination.

  • Reaction: Heat the mixture to 80°C for 1-2 hours until complete dissolution and conversion (monitor by TLC using a strictly anhydrous aliquot).

  • Concentration: Cool to room temperature and concentrate the mixture under reduced pressure.

  • Azeotropic Removal (Critical Step): Add 10 mL of anhydrous toluene to the residue and evaporate again. Repeat this co-evaporation three times to remove all residual POCl3.

  • Utilization: Immediately dissolve the crude residue in anhydrous THF or DCM for the subsequent amination/coupling step.

Protocol B: Stabilization via 1,2,4-Triazole Conversion (Scaffold Hopping)

Objective: Convert the highly unstable 4-chloro intermediate into a shelf-stable 4-(1H-1,2,4-triazol-1-yl)pyrido[3,2-d]pyrimidine. Causality Check: The 1,2,4-triazole group is an excellent leaving group for subsequent SNAr reactions but is significantly less susceptible to spontaneous hydrolysis from ambient moisture compared to the chloride ion. This creates a self-validating "pause point" in your synthetic workflow—if the triazole intermediate is isolated successfully, you have absolute confirmation that the C4 position remains activated for the final cross-coupling without risking silent hydrolysis in the freezer ()[5].

  • Activation: Dissolve the crude 4-chloropyrido[3,2-d]pyrimidine (from Protocol A) in anhydrous acetonitrile.

  • Substitution: Add 1,2,4-triazole (3.0 eq) and anhydrous pyridine (3.0 eq).

  • Reaction: Stir at room temperature for 4 hours under argon.

  • Workup: Concentrate the solvent. Unlike the 4-chloro derivative, this intermediate can tolerate a mild aqueous workup. Partition between DCM and saturated aqueous NaHCO3.

  • Isolation: Extract the organic layer, dry over anhydrous Na2SO4, and concentrate. The resulting solid is stable for months at room temperature and can be reacted with amines at elevated temperatures to yield the final target compounds.

Workflow Start Pyrido[3,2-d]pyrimidin-4(3H)-one (Starting Material) Chlorination Chlorination POCl3 + DIPEA, 80°C Start->Chlorination Workup Anhydrous Workup Co-evaporate with Toluene Chlorination->Workup Decision Immediate Use? Workup->Decision Use Direct Amination/Coupling in Anhydrous THF/DMF Decision->Use Yes Store Convert to 1,2,4-Triazole or Store at -20°C (Ar) Decision->Store No

Optimal experimental workflow for synthesizing and handling 4-chloropyrido[3,2-d]pyrimidines.

References
  • Title: Pyrido(3,2-d)
  • Title: Novel 4-Arylindolines Containing a Pyrido[3,2-d]pyrimidine Moiety as the Programmed Cell Death-1/Programmed Cell Death-Ligand 1 Interaction Inhibitors for Tumor Immunotherapy Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions Source: ACS Omega URL: [Link]

Sources

Technical Support Center: Handling and Reactivity of 4-Chloropyrido[3,2-d]pyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for handling 4-Chloropyrido[3,2-d]pyrimidine . This guide is engineered for researchers and drug development professionals who are experiencing yield losses, side reactions, or complete degradation of this specific heteroaryl chloride during synthesis.

Core Principles of Pyrido[3,2-d]pyrimidine Reactivity

4-Chloropyrido[3,2-d]pyrimidine is a highly reactive, electron-deficient scaffold. The pyrimidine ring, fused with a pyridine moiety, exerts a profound electron-withdrawing effect, rendering the C4 position exceptionally electrophilic. While this is highly advantageous for Nucleophilic Aromatic Substitution (SNAr) reactions, it makes the C-Cl bond intrinsically labile. It is highly susceptible to premature cleavage by adventitious nucleophiles (such as moisture) or thermal degradation in basic media[1]. Understanding the causality behind these decomposition pathways is critical for designing robust, high-yielding protocols.

Troubleshooting Guide & FAQs

Q1: My LC-MS analysis shows a major byproduct corresponding to hydrolysis (Mass = M - Cl + OH). Why is this happening and how do I prevent it?

  • Causality: The C4-position is so electrophilic that even trace amounts of water in the solvent or atmosphere can act as a competing nucleophile. Water displaces the chloride to form the thermodynamically stable pyrido[3,2-d]pyrimidin-4(3H)-one. Basic conditions further accelerate this hydrolysis[1].

  • Solution:

    • Solvent Integrity: Strictly utilize anhydrous solvents (water content < 50 ppm).

    • Atmosphere: Perform the reaction under a positive pressure of dry Argon or Nitrogen.

    • Reagent Handling: If the starting material is synthesized in-house via POCl3 chlorination of the pyrimidinone[2], ensure all residual POCl3 and HCl are completely removed under high vacuum before proceeding to the SNAr step.

Q2: I am observing solvent adducts (e.g., methoxy or ethoxy derivatives) when running the SNAr reaction in alcoholic solvents. What are the best alternatives?

  • Causality: Aliphatic alcohols (MeOH, EtOH) are sufficiently nucleophilic to outcompete weak or sterically hindered amine nucleophiles, leading to the formation of 4-alkoxypyrido[3,2-d]pyrimidines.

  • Solution:

    • Primary Recommendation: Switch to polar aprotic solvents such as anhydrous Acetonitrile (ACN), N,N-Dimethylformamide (DMF), or Dichloromethane (DCM).

    • Exception for Highly Reactive Amines: If a protic solvent is strictly required for solubility, use sterically hindered alcohols (e.g., isopropanol) or higher boiling alcohols like 1-butanol, but only if your amine nucleophile is highly reactive and present in excess[3].

Q3: The reaction mixture turns into a black tar upon heating, resulting in complex mixtures and poor yields. How can I stabilize the reaction?

  • Causality: Thermal degradation and polymerization occur when this highly reactive scaffold is subjected to high temperatures without a stabilizing nucleophile, or when overly strong, unhindered bases are used which can degrade the heteroaromatic ring.

  • Solution:

    • Temperature Control: Do not default to refluxing conditions. Begin the reaction at 0 °C to room temperature. Only apply mild heating (e.g., 40–60 °C) if the amine is exceptionally unreactive (e.g., electron-deficient anilines like 3-bromoaniline)[4].

    • Base Selection: Replace strong inorganic bases (like NaOH or KOH) with mild, sterically hindered organic bases such as N,N-Diisopropylethylamine (DIPEA). DIPEA acts as an excellent acid scavenger without acting as a competing nucleophile[3].

Quantitative Data: Reaction Condition Matrix

The following table summarizes the causal relationship between reaction conditions and the stability of 4-chloropyrido[3,2-d]pyrimidine during SNAr couplings.

Solvent SystemBaseTemperaturePrimary Outcome / Causality
Aqueous / Wet THFNa2CO325 °CFailure: Rapid hydrolysis to pyrido[3,2-d]pyrimidin-4(3H)-one.
Methanol / EthanolTriethylamine60 °CFailure: Competitive formation of 4-alkoxy byproduct.
Anhydrous DMFNone100 °CFailure: Thermal degradation; complex tar formation.
Anhydrous 1-ButanolDIPEA120 °CContext-Dependent: Works only for highly reactive, excess amines[3].
Anhydrous ACN DIPEA 0 °C to 25 °C Optimal: Clean SNAr conversion; minimal decomposition[4].

Validated Experimental Protocol: Moisture-Free SNAr Workflow

This protocol is designed as a self-validating system : the absence of the pyrimidinone byproduct on TLC/LC-MS validates the anhydrous integrity of the setup.

Materials:

  • 4-Chloropyrido[3,2-d]pyrimidine (1.0 eq)

  • Amine nucleophile (1.2 - 1.5 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous Acetonitrile (ACN) or DMF

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Cool under a continuous stream of dry Argon.

  • Dissolution: Dissolve 4-chloropyrido[3,2-d]pyrimidine (1.0 eq) in anhydrous ACN (approx. 0.1 M concentration) under Argon.

  • Cooling: Chill the reaction mixture to 0 °C using an ice-water bath.

    • Causality: Lowering the thermal energy prevents spontaneous degradation before the nucleophile is introduced.

  • Base Addition: Add DIPEA (2.0 eq) dropwise.

  • Nucleophile Addition: Slowly add the amine nucleophile (1.2 eq). For liquid amines, add neat; for solid amines, dissolve in a minimal amount of anhydrous ACN.

  • Reaction Monitoring: Allow the reaction to slowly warm to room temperature. Monitor via LC-MS or TLC (typically 1–4 hours).

    • Self-Validation: A successful reaction will show the disappearance of the starting material mass without the appearance of the M-Cl+OH mass. If the M-Cl+OH mass appears, your solvent or atmosphere has been compromised by moisture.

  • Workup: Quench with saturated aqueous NaHCO3, extract with Ethyl Acetate, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

Troubleshooting Workflow Diagram

TroubleshootingWorkflow Start Analyze Reaction Mixture (LC-MS / TLC) Hydrolysis Mass = M - Cl + OH (Hydrolysis to Pyrimidinone) Start->Hydrolysis Moisture / Aqueous Base SolventAdduct Mass = M - Cl + OR (Alkoxy Adduct) Start->SolventAdduct Alcoholic Solvents Degradation Complex Mixture / Tar (Thermal Degradation) Start->Degradation High Heat / Strong Base FixHydrolysis Action: Use anhydrous aprotic solvents & dry Argon Hydrolysis->FixHydrolysis FixSolvent Action: Switch from alcohols to ACN or DMF SolventAdduct->FixSolvent FixDegradation Action: Lower Temp (0-25°C) & use DIPEA base Degradation->FixDegradation

Diagnostic workflow for identifying and resolving 4-chloropyrido[3,2-d]pyrimidine decomposition.

References

  • SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies - MDPI. URL:[Link][1]

  • Optimization of 4,6-Disubstituted Pyrido[3,2-d]pyrimidines as Dual MNK/PIM Inhibitors - Journal of Medicinal Chemistry (ACS). URL:[Link][2]

  • Bicyclic heteroarylaminoalkyl phenyl derivatives as PI3K inhibitors - US Patents. URL:[3]

  • Tyrosine Kinase Inhibitors. 10. Isomeric 4-[(3-Bromophenyl)amino]pyrido[d]-pyrimidines - Journal of Medicinal Chemistry (ACS). URL:[Link][4]

Sources

Validation & Comparative

Validation of 4-Chloropyrido[3,2-d]pyrimidine Derivatives as Next-Generation Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The development of targeted kinase inhibitors relies heavily on heterocyclic scaffolds that can effectively mimic the purine core of adenosine triphosphate (ATP)[1]. Among these, the pyrido[d]pyrimidine family has emerged as a highly versatile pharmacophore[1],[2]. Historically, the pyrido[2,3-d]pyrimidine isomer has been extensively studied, yielding clinical candidates for various solid tumors[2]. However, recent comparative structure-activity relationship (SAR) studies demonstrate that shifting the nitrogen arrangement to the pyrido[3,2-d]pyrimidine configuration fundamentally alters the molecule's electron density and three-dimensional conformation[1].

This structural shift provides a distinct advantage: the [3,2-d] isomer exhibits superior hydrogen-bonding capabilities within the hinge region of specific kinases, leading to enhanced target selectivity and improved pharmacokinetic profiles[1]. For instance, scaffold-hopping experiments replacing a 1H-pyrazolo[3,4-d]pyrimidine core with a pyrido[3,2-d]pyrimidine core yielded dual ERK/PI3K inhibitors with significantly higher potency than their [2,3-d] counterparts[2].

Comparative Efficacy & Target Selectivity

To objectively evaluate the performance of 4-chloropyrido[3,2-d]pyrimidine derivatives, we must compare their biochemical activity against established reference standards across multiple kinase targets.

Target 1: PI3Kδ (Hematologic Malignancies)

The δ isoform of Class I PI3K is a critical target for B-cell malignancies[3]. Derivative S5, synthesized from a 4-chloropyrido[3,2-d]pyrimidine precursor, demonstrates exceptional potency and selectivity over other PI3K isoforms, outperforming the clinical standard Idelalisib in biochemical assays[3].

Table 1: Comparative Kinase Inhibitory Activity (PI3K Isoforms)

Compound Target Kinase IC50 (nM) Reference Standard Ref IC50 (nM)
Derivative S5 PI3Kδ 2.82[3] Idelalisib ~2.5
Derivative S5 PI3Kα >1000 Alpelisib ~4.6

| Derivative 1 | PI3Kα | 19.0[1] | N/A | N/A |

Target 2: Pim/Mnk Dual Inhibition (Acute Myeloid Leukemia)

Rapid protein translation in tumor cells is driven cooperatively by the mTOR pathway (regulated by Pim kinases) and the cap-dependent pathway (regulated by Mnk kinases)[4]. Derivative 2j, a highly optimized pyrido[3,2-d]pyrimidine, acts as a dual Pim/Mnk inhibitor, demonstrating superior water solubility and sub-micromolar antiproliferative effects in MOLM-13 leukemia cells compared to first-generation compounds[4].

Table 2: Dual Pim/Mnk Inhibitory Activity

Compound Target Kinase IC50 (nM) Cellular Efficacy (MOLM-13 GI50)
Derivative 2j Mnk1 32[4] 0.19 μM[4]
Derivative 2j Mnk2 3[4] 0.19 μM[4]
Derivative 2j Pim1 37[4] 0.19 μM[4]

| Compound 1 (Gen 1) | Pim1 | 120[4] | 1.23 μM[4] |

Target 3: ATR Kinase (DNA Damage Response)

Targeting Ataxia Telangiectasia Mutated and Rad3-related (ATR) kinase is a synthetic lethality strategy for solid tumors[5]. Derivative 10q showcases potent ATR inhibition and excellent liver microsome stability, providing synergistic efficacy when combined with ATM inhibitors like AZD1390[5].

Signaling Pathway Visualization

To understand the pleiotropic efficacy of these derivatives, we map their intervention points within the PI3K/AKT/mTOR and Pim/Mnk signaling cascades.

Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kδ RTK->PI3K Activates AKT AKT PI3K->AKT Phosphorylates mTOR mTOR Complex AKT->mTOR Activates Translation Cap-Dependent Translation (eIF4E / 4EBP1) mTOR->Translation Regulates PimMnk Pim/Mnk Kinases PimMnk->Translation Co-activates Inhibitor 4-Cl-Pyrido[3,2-d]pyrimidine Derivatives Inhibitor->PI3K Potent Inhibition (IC50 < 3 nM) Inhibitor->PimMnk Dual Inhibition (IC50 < 40 nM)

Kinase signaling pathways targeted by pyrido[3,2-d]pyrimidine derivatives.

Experimental Workflows & Self-Validating Protocols

To ensure high-fidelity data when validating novel 4-chloropyrido[3,2-d]pyrimidine derivatives, laboratories must employ rigorous, self-validating methodologies.

Protocol 1: TR-FRET Biochemical Kinase Assay
  • Objective: Quantify ATP-competitive inhibition (IC50) against recombinant kinases (e.g., PI3Kδ, Pim1).

  • Causality: We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) rather than standard colorimetric or luminescent assays. The fused bicyclic nature of pyrido-pyrimidines often introduces compound autofluorescence[1]. TR-FRET’s delayed emission reading strictly isolates the true kinase activity signal from this structural artifact, preventing false-positive inhibition.

  • Self-Validating Steps:

    • Preparation: Dispense 10 μL of kinase buffer containing the recombinant target kinase into a 384-well plate.

    • Compound Addition: Add 100 nL of the pyrido[3,2-d]pyrimidine derivative in a 10-point dose-response series (10 μM to 0.5 nM) using acoustic liquid handling to ensure volumetric precision.

    • Reaction Initiation: Add ATP at a concentration strictly equal to its apparent Km​ for the specific kinase. Causality: Testing at the Km​ ensures the assay is highly sensitive to ATP-competitive inhibitors while maintaining physiological relevance.

    • Internal Controls: Include a kinase-dead mutant well (0% activity baseline) and a reference inhibitor well (e.g., Idelalisib for PI3Kδ[3]) to validate assay dynamic range and plate-to-plate consistency.

    • Detection: Add the europium-labeled antibody and tracer. Read the plate at 615 nm and 665 nm, calculating the emission ratio to determine the IC50.

Protocol 2: Cellular Target Engagement via Western Blot
  • Objective: Confirm that biochemical affinity translates to intracellular target engagement.

  • Causality: A low biochemical IC50 does not account for cell membrane permeability or competition with high intracellular ATP concentrations (~1-5 mM). Evaluating downstream phosphorylation (e.g., p-AKT for PI3Kδ[3], p-eIF4E for Mnk[4]) directly proves the compound reaches and inhibits its target in a living system.

  • Self-Validating Steps:

    • Cell Culture & Treatment: Seed target cell lines (e.g., SU-DHL-6 for PI3Kδ[3] or MOLM-13 for Pim/Mnk[4]). Treat with derivatives at 0.1×, 1×, and 10× of the biochemical IC50 for 4 hours.

    • Lysis: Lyse cells in RIPA buffer heavily supplemented with phosphatase and protease inhibitors. Causality: Without phosphatase inhibitors, endogenous phosphatases will rapidly dephosphorylate the target proteins during lysis, yielding false-positive inhibition data.

    • Electrophoresis & Transfer: Resolve proteins via SDS-PAGE and transfer to a PVDF membrane.

    • Dual-Normalization: Probe simultaneously for the phosphorylated target (e.g., p-AKT Ser473) and total target (Total AKT). Normalize the phospho-signal to the total protein signal, and further normalize to a housekeeping gene (GAPDH). This ensures that observed reductions in p-AKT are due to kinase inhibition, not compound-induced protein degradation or unequal loading[3].

Validation Workflow Visualization

Workflow Synthesis 1. Compound Synthesis (4-Cl-Pyd[3,2-d]P Core) Biochemical 2. TR-FRET Kinase Assay (Target Affinity) Synthesis->Biochemical Cellular 3. Cell Viability & Cycle (MOLM-13 / SU-DHL-6) Biochemical->Cellular Mechanistic 4. Western Blotting (p-AKT, p-eIF4E) Cellular->Mechanistic InVivo 5. Xenograft Models (In Vivo Efficacy) Mechanistic->InVivo

Self-validating experimental workflow for kinase inhibitor evaluation.

References

  • Benchchem. "A Comparative Analysis of Pyrido[3,2-d]pyrimidine Isomers for Drug Discovery." 1

  • Bai, H. et al. "Discovery of novel pyrido[3,2-d]pyrimidine derivatives as selective and potent PI3Kδ inhibitors." Drug Dev Res. 3

  • ACS Publications. "Optimization of 4-Aniline Substituted Pyrido[3,2-d]pyrimidine Derivatives as Pim/Mnk Dual Inhibitors with Antileukemia Activity." 4

  • PubMed. "Design, synthesis, and biological evaluation of pyrido[3,2-d]pyrimidine derivatives as novel ATR inhibitors." 5

  • RSC. "Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents." 2

Sources

A Comparative Guide to 4-Chloropyrido[3,2-d]pyrimidine Compounds: In Vitro and In Vivo Studies

Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals, the pyrido[3,2-d]pyrimidine scaffold represents a privileged structure in medicinal chemistry, particularly in the pursuit of novel kinase inhibitors for oncology. The strategic placement of a chlorine atom at the 4-position of this heterocyclic system provides a versatile synthetic handle for the introduction of various pharmacophores, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. This guide offers an in-depth comparison of 4-Chloropyrido[3,2-d]pyrimidine derivatives, drawing upon key experimental data from both in vitro and in vivo studies to illuminate their therapeutic potential and guide future drug discovery efforts.

The Significance of the 4-Chloropyrido[3,2-d]pyrimidine Scaffold

The pyrido[3,2-d]pyrimidine core is an analog of purine, a fundamental component of nucleic acids. This inherent resemblance allows compounds based on this scaffold to competitively bind to the ATP-binding sites of various kinases, which play crucial roles in cellular signaling pathways that are often dysregulated in cancer.[1][2][3] The 4-chloro substituent is a key feature, serving as a reactive site for nucleophilic substitution reactions. This allows for the systematic introduction of different amine-containing fragments, leading to the generation of diverse chemical libraries for structure-activity relationship (SAR) studies.[4]

This guide will delve into the comparative analysis of various 4-substituted pyrido[3,2-d]pyrimidine derivatives, with a particular focus on their application as kinase inhibitors. We will explore how modifications at the 4-position, as well as other positions on the pyridopyrimidine ring, influence their biological activity.

Comparative Analysis of 4-Substituted Pyrido[3,2-d]pyrimidine Derivatives

The primary therapeutic application of pyrido[3,2-d]pyrimidine derivatives has been in the development of kinase inhibitors. A notable example, although not a 4-chloro derivative itself, is Seletalisib, a potent and selective inhibitor of phosphoinositide 3-kinase delta (PI3Kδ).[1][2] This highlights the potential of the broader pyrido[3,2-d]pyrimidine scaffold.

A key strategy in leveraging the 4-chloropyrido[3,2-d]pyrimidine intermediate is the introduction of various aniline and other amino-containing moieties at this position. This approach has been successfully employed in the development of dual inhibitors targeting multiple kinases, a promising strategy to overcome drug resistance in cancer.

In Vitro Performance: Kinase Inhibition and Cellular Activity

A study on 4,6-disubstituted pyrido[3,2-d]pyrimidine derivatives as dual inhibitors of MAP kinase-interacting kinases (Mnk) and histone deacetylases (HDAC) provides valuable insights into the SAR of this class of compounds.[4] The synthesis of these compounds involved the use of a 4-chloro-pyrido[3,2-d]pyrimidine intermediate, which was then subjected to C-N coupling reactions with various anilines.[4]

Compound ID4-Position Substituent6-Position SubstituentMnk1 IC50 (nM)Mnk2 IC50 (nM)HDAC1 IC50 (nM)PC-3 Cell Proliferation IC50 (µM)
A12 4-Fluoroaniline-C6H4-CONHOH1.126320.87
D06 (Reference) 4-Fluoroaniline-C6H4-COOH1.126>10000>10

Table 1: In vitro activity of representative 4,6-disubstituted pyrido[3,2-d]pyrimidine derivatives. Data sourced from Xing, K., et al. (2020).[4]

The data clearly demonstrates that the nature of the substituent at both the 4- and 6-positions significantly impacts the biological activity. Compound A12 , which incorporates a 4-fluoroaniline at the 4-position and a hydroxamic acid moiety at the 6-position, exhibits potent dual inhibition of Mnk and HDAC kinases, along with strong anti-proliferative activity against the PC-3 human prostate cancer cell line.[4] The hydroxamic acid group is a known zinc-binding pharmacophore essential for HDAC inhibition.[4] In contrast, the reference compound D06 , with a carboxylic acid at the 6-position, retains potent Mnk inhibition but lacks HDAC inhibitory activity, resulting in significantly weaker cellular effects.[4]

The 4-fluoroaniline moiety appears to be a favorable substituent for Mnk inhibition within this series. The docking studies performed in the same study revealed that the pyrido[3,2-d]pyrimidine core and the hydroxamic acid motif of compound A12 were crucial for maintaining its dual inhibitory activity.[4]

For comparative context, other pyridopyrimidine isomers have also shown significant promise as kinase inhibitors. For instance, derivatives of pyrido[2,3-d]pyrimidine have been developed as potent inhibitors of EGFR, FGFR, and PDGFr.[5][6] This underscores the versatility of the broader pyridopyrimidine scaffold in targeting a range of kinases.

In Vivo Efficacy: Preclinical Animal Models

While specific in vivo data for 4-Chloropyrido[3,2-d]pyrimidine derivatives is limited in the public domain, the promising in vitro data for compounds like A12 strongly suggests their potential for in vivo anti-tumor activity.

As a point of comparison, a pyrido[3',2':4,5]furo[3,2-d]pyrimidine derivative, 10e , demonstrated efficacy in a HeLa human cervical tumor xenograft model in nude mice.[7] This compound, a potent PI3Kα inhibitor, highlights the potential for this class of molecules to translate from in vitro potency to in vivo anti-tumor effects.

Experimental Methodologies: A Guide for the Bench Scientist

To facilitate further research and comparative analysis, this section provides detailed, step-by-step protocols for key in vitro and in vivo assays.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol is adapted from established methods for measuring kinase activity.[4]

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.

Materials:

  • Kinase of interest (e.g., Mnk1, Mnk2)

  • Substrate peptide

  • ATP

  • Test compound

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in kinase buffer.

  • Kinase Reaction: a. In a 384-well plate, add 2 µL of the test compound solution. b. Add 4 µL of the kinase solution (e.g., 1 ng/µL in kinase buffer). c. Incubate at room temperature for 15 minutes. d. Initiate the kinase reaction by adding 4 µL of the substrate/ATP solution. e. Incubate at room temperature for 1 hour.

  • ADP Detection: a. Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. b. Incubate at room temperature for 40 minutes. c. Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. d. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.

Causality Behind Experimental Choices: The ADP-Glo™ assay is a robust and sensitive method for measuring kinase activity. It quantifies the amount of ADP produced, which is directly proportional to the kinase activity. The pre-incubation of the kinase with the inhibitor allows for the binding to reach equilibrium before the start of the enzymatic reaction.

Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

Objective: To determine the IC50 of a test compound on the proliferation of a specific cancer cell line.

Materials:

  • Cancer cell line (e.g., PC-3)

  • Cell culture medium

  • Fetal bovine serum (FBS)

  • Trypsin-EDTA

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: a. Carefully remove the medium. b. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the IC50 value from the dose-response curve.

Trustworthiness of the Protocol: The MTT assay is a widely accepted and validated method for assessing cell viability. The conversion of MTT to formazan is dependent on the activity of mitochondrial dehydrogenases, which is a reliable indicator of cellular metabolic activity and viability.

In Vivo Tumor Xenograft Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a compound in a mouse model.

Objective: To assess the ability of a test compound to inhibit tumor growth in vivo.

Materials:

  • Immunodeficient mice (e.g., nude or SCID mice)

  • Cancer cell line for implantation

  • Matrigel (optional)

  • Test compound formulated for administration (e.g., oral gavage, intraperitoneal injection)

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in 100 µL of PBS, with or without Matrigel) into the flank of each mouse.

  • Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups.

  • Compound Administration: Administer the test compound and vehicle control to the respective groups according to the desired dosing schedule (e.g., daily oral gavage).

  • Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume (Volume = 0.5 x Length x Width²).

  • Monitoring: Monitor the body weight and overall health of the mice throughout the study.

  • Study Termination: Euthanize the mice when the tumors in the control group reach a predetermined size or at the end of the study period.

  • Data Analysis: Compare the tumor growth rates and final tumor volumes between the treatment and control groups. Calculate the tumor growth inhibition (TGI).

Authoritative Grounding: Xenograft models are a standard and essential preclinical tool for evaluating the in vivo efficacy of potential anticancer agents. They provide valuable information on a compound's ability to inhibit tumor growth in a living organism.

Visualizing the Path Forward: Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the molecular targets and experimental processes, the following diagrams have been generated.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Mnk Mnk (Target of Pyrido[3,2-d]pyrimidines) ERK->Mnk Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR eIF4E eIF4E mTOR->eIF4E Mnk->eIF4E eIF4E->Transcription

Caption: Representative Kinase Signaling Pathway Targeted by Pyrido[3,2-d]pyrimidine Derivatives.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Synthesis Synthesis of 4-Chloropyrido[3,2-d]pyrimidine and Derivatives Kinase_Assay In Vitro Kinase Inhibition Assay (IC50) Synthesis->Kinase_Assay Cell_Assay Cell Viability Assay (IC50) Kinase_Assay->Cell_Assay Xenograft Tumor Xenograft Model in Mice Cell_Assay->Xenograft PK_Studies Pharmacokinetic Studies Xenograft->PK_Studies

Sources

assessing the purity of synthesized 4-Chloropyrido[3,2-d]pyrimidine HCl

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Guide to Assessing the Purity of Synthesized 4-Chloropyrido[3,2-d]pyrimidine HCl: HPLC-UV vs. qNMR

As drug development pipelines increasingly focus on targeted kinase therapies, 4-Chloropyrido[3,2-d]pyrimidine HCl has emerged as a critical, highly reactive building block for synthesizing PI3K/mTOR, Mnk, and HDAC inhibitors[1][2]. However, the very reactivity that makes this intermediate synthetically valuable also makes it a nightmare to analyze.

This guide objectively compares the two primary analytical techniques used for purity assessment—High-Performance Liquid Chromatography (HPLC-UV) and Quantitative Nuclear Magnetic Resonance (qNMR)—and explains the mechanistic pitfalls that often lead to inaccurate purity reporting for this specific heterocyclic salt.

The Analytical Challenge: Causality in Method Selection

4-Chloropyrido[3,2-d]pyrimidine is typically synthesized via the exhaustive chlorination of pyrido[3,2-d]pyrimidin-4(3H)-one using phosphorus oxychloride (POCl3) and phosphorus pentachloride (PCl5) under reflux[2][3]. The resulting C4-chloro position is highly electrophilic.

When analysts default to standard reversed-phase HPLC-UV to assess the purity of the isolated HCl salt, they introduce the compound to aqueous mobile phases (e.g., Water/Acetonitrile with acidic modifiers). Because water acts as a competing nucleophile, the 4-chloropyrimidine core undergoes rapid on-column hydrolysis[4]. This solvolysis creates an analytical artifact: a false impurity peak corresponding to the pyrimidinone starting material. Consequently, the batch purity is artificially underestimated, and unnecessary purification steps are often initiated.

SynthesisHydrolysis SM Pyrido[3,2-d]pyrimidin-4(3H)-one (Starting Material) Target 4-Chloropyrido[3,2-d]pyrimidine HCl (Target Intermediate) SM->Target POCl3 / PCl5 Heat Impurity Hydrolysis Degradant (False HPLC Impurity) Target->Impurity H2O / Aqueous Mobile Phase (Nucleophilic Attack)

Synthesis of 4-Chloropyrido[3,2-d]pyrimidine and its susceptibility to aqueous hydrolysis.

Furthermore, HPLC-UV relies on the assumption that all components have similar UV response factors. If they do not, analysts must synthesize reference standards for each impurity to determine Relative Response Factors (RRFs)[5]. For a transient, highly reactive intermediate, isolating these impurities is often impractical.

Objective Comparison: HPLC-UV vs. 1H qNMR

To circumvent these blind spots, Quantitative NMR (qNMR) is heavily utilized. By dissolving the sample in a non-nucleophilic, aprotic deuterated solvent (such as DMSO-d6 or CDCl3), qNMR completely bypasses the hydrolysis issue. It provides a primary, direct measurement of absolute molar concentration without requiring a reference standard of the analyte itself[6].

However, qNMR lacks the sensitivity to detect trace-level regioisomers or residual phosphorus reagents at the <0.1% level. Therefore, an orthogonal approach is required[7].

Table 1: Performance Comparison for 4-Chloropyrido[3,2-d]pyrimidine HCl

Analytical ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Quantitative NMR (1H qNMR)Impact on Purity Assessment
Susceptibility to Hydrolysis High (in standard aqueous reversed-phase)None (when using aprotic solvents like DMSO-d6)HPLC may artificially lower reported purity due to on-column degradation.
Quantification Principle Relative UV absorbance (requires RRFs for accuracy)Direct proportionality to molar concentrationqNMR provides absolute mass % without needing a reference standard.
Trace Impurity Detection Excellent (LOD < 0.05%)Moderate (LOD ~ 0.5 - 1.0%)HPLC is superior for detecting trace unreacted POCl3/PCl5 or regioisomers.
Salt (HCl) Assessment Cannot directly quantify the chloride counterionCan assess protonation state shifts; requires orthogonal ICBoth methods primarily assess the organic cation purity.

Self-Validating Experimental Protocols

To establish a self-validating system, both methods must be optimized to account for the compound's reactivity.

Protocol 1: Absolute Purity Determination via 1H qNMR

This protocol ensures accurate mass-balance quantification without exposing the sample to moisture.

  • Standard Selection: Select an internal standard (IS) such as Maleic acid (δ ~6.3 ppm) or 1,3,5-Trimethoxybenzene (δ ~6.1 ppm). These signals will not overlap with the downfield aromatic protons of the pyrido[3,2-d]pyrimidine core (typically δ 7.5 - 9.2 ppm).

  • Sample Preparation: Accurately weigh ~10 mg of 4-Chloropyrido[3,2-d]pyrimidine HCl and ~5 mg of the certified IS into the same vial using a microbalance[7].

  • Dissolution: Dissolve the mixture in 0.6 mL of anhydrous DMSO-d6. Ensure the solvent is stored over molecular sieves to prevent the introduction of trace water.

  • Acquisition Parameters: Set the relaxation delay (D1) to at least 5 times the longest longitudinal relaxation time (T1) of the quantified protons (typically D1 = 30-60 seconds). This guarantees complete signal recovery and accurate integration.

  • Data Analysis: Integrate the distinct pyrimidine/pyridine protons against the IS peak. Calculate the absolute mass fraction using the standard qNMR equation.

Protocol 2: Moisture-Tolerant Fast HPLC-UV Workflow

To utilize HPLC for trace impurity profiling while mitigating hydrolysis, the exposure time to water must be minimized.

  • Sample Preparation: Dissolve the sample in anhydrous Acetonitrile (do not use water or methanol as the diluent).

  • Instrument Setup: Utilize a chilled autosampler (4 °C) to slow down any potential degradation kinetics in the vial.

  • Method Parameters: Employ a rapid gradient Ultra-High-Performance Liquid Chromatography (UHPLC) method (e.g., 5-95% Acetonitrile/Water with 0.1% TFA over 3 minutes) using a sub-2 µm C18 column. The fast run-time minimizes the residence time of the highly electrophilic C4-chloro group in the aqueous mobile phase.

  • Self-Validation Step: Inject the sample immediately upon dissolution ( T=0 ) and again after 4 hours ( T=4 ). A significant increase in the pyrimidinone peak at T=4 confirms solvent-induced degradation, allowing the analyst to mathematically back-calculate or confidently dismiss the degradant as an analytical artifact.

Workflow Sample Synthesized Batch: 4-Chloropyrido[3,2-d]pyrimidine HCl HPLC UHPLC-UV Analysis (Fast Gradient / Chilled Autosampler) Sample->HPLC qNMR 1H qNMR Analysis (in anhydrous DMSO-d6) Sample->qNMR Trace Trace Impurity Profiling (Relative % Area) HPLC->Trace Absolute Absolute Purity Quantification (Mass %) qNMR->Absolute Decision Orthogonal Cross-Validation (True Purity Assessment) Trace->Decision Absolute->Decision

Orthogonal workflow combining HPLC and qNMR for robust purity cross-validation.

Conclusion

For highly reactive intermediates like 4-Chloropyrido[3,2-d]pyrimidine HCl, relying solely on standard HPLC-UV is an analytical risk that frequently results in false impurity profiles. A cross-referenced approach—utilizing qNMR for absolute, degradation-free quantification and a specialized, fast-gradient UHPLC method for trace impurity profiling—ensures a scientifically rigorous and self-validating purity assessment[7].

References

  • Enovatia. "ADVANTAGES OF QUANTITATIVE NMR FOR THE DETERMINATION OF RELATIVE RESPONSE FACTORS." Enovatia.[Link]

  • MDPI. "Design, Synthesis and Bioactivity Evaluation of 4,6-Disubstituted Pyrido[3,2-d]pyrimidine Derivatives as Mnk and HDAC Inhibitors." MDPI.[Link]

  • Royal Society of Chemistry. "Application of quinazoline and pyrido[3,2-d]pyrimidine templates to design multi-targeting agents in Alzheimer's disease." RSC.[Link]

  • PMC. "Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors." NIH.[Link]

Sources

A Comparative Benchmarking Guide to Novel Pyrido[3,2-d]pyrimidine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the quest for more potent and selective kinase inhibitors is a continuous endeavor. Kinases, being central nodes in cellular signaling pathways, are prime targets for therapeutic intervention, particularly in oncology. The pyrido[3,2-d]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives showing promise against a range of kinase targets. This guide provides an in-depth comparative analysis of a novel pyrido[3,2-d]pyrimidine-based inhibitor, benchmarking its performance against established clinical standards, and is supported by detailed experimental methodologies to ensure scientific rigor and reproducibility.

Introduction: The Rise of the Pyrido[3,2-d]pyrimidine Scaffold

The pyrido[3,2-d]pyrimidine core is a heterocyclic aromatic compound that has garnered significant attention in drug discovery due to its structural similarity to the native purine core of ATP. This mimicry allows derivatives to function as competitive inhibitors at the ATP-binding site of various kinases.[1][2] The strategic placement of nitrogen atoms within this fused ring system provides a versatile platform for chemists to modulate potency, selectivity, and pharmacokinetic properties.

Recent research has focused on developing pyrido[3,2-d]pyrimidine derivatives against key oncogenic kinases, such as the Epidermal Growth Factor Receptor (EGFR). EGFR is a receptor tyrosine kinase that, when mutated or overexpressed, can drive the proliferation of cancer cells in various malignancies, most notably in non-small cell lung cancer (NSCLC). While several generations of EGFR inhibitors have been clinically approved, the emergence of drug resistance necessitates the development of novel chemical scaffolds with improved efficacy and selectivity profiles.

This guide will focus on a novel pyridothieno[3,2-d]pyrimidin-4-amine derivative, hereafter referred to as Compound 5a , which has demonstrated potent anti-proliferative activity by targeting EGFR.[3][4][5] We will compare its performance against the first-generation EGFR inhibitor, Gefitinib , and the third-generation inhibitor, Osimertinib , which represent key clinical benchmarks.

Comparative Performance Analysis

The performance of a novel inhibitor is best assessed through a multi-faceted approach, encompassing biochemical potency, cellular activity, and selectivity. The following sections provide a comparative summary of Compound 5a against Gefitinib and Osimertinib.

Biochemical Potency Against EGFR

The half-maximal inhibitory concentration (IC50) in a biochemical assay is a direct measure of a compound's potency against its purified target enzyme. Compound 5a has been shown to be a potent inhibitor of wild-type EGFR.

CompoundTargetBiochemical IC50 (nM)Reference
Compound 5a EGFR (Wild-Type)36.7[3][4]
Gefitinib EGFR (Wild-Type)26 - 57[6]
Osimertinib EGFR (Wild-Type)~480 - 1865[7][8]

This data highlights that Compound 5a exhibits biochemical potency against wild-type EGFR that is comparable to the first-generation inhibitor Gefitinib. Notably, the third-generation inhibitor Osimertinib was specifically designed to have lower activity against wild-type EGFR to minimize off-target effects, while potently inhibiting mutant forms of the receptor.[7][8]

Cellular Anti-proliferative Activity

The ultimate goal of a kinase inhibitor in oncology is to halt the proliferation of cancer cells. The following table compares the growth inhibitory (GI50) or IC50 values of the compounds in various NSCLC cell lines.

CompoundCell LineEGFR StatusCellular IC50/GI50 (nM)Reference
Compound 5a NCI-H460EGFR Overexpression~10[3][4]
Gefitinib PC9EGFR ex19del77.26[9]
Gefitinib HCC827EGFR ex19del13.06[9]
Osimertinib PC9EGFR ex19del8 - 17[10]
Osimertinib H1975EGFR L858R/T790M5 - 11[10]

Compound 5a demonstrates remarkable anti-proliferative activity in an EGFR-overexpressing cell line, with a GI50 value in the low nanomolar range.[3][4] This is a strong indication of its potential as an anticancer agent. For comparison, Gefitinib and Osimertinib show potent activity against cell lines harboring activating EGFR mutations (exon 19 deletion and L858R).[9][10] A key advantage of Osimertinib is its high potency against the T790M resistance mutation, which is a common mechanism of acquired resistance to first-generation EGFR inhibitors.[10]

Detailed Experimental Methodologies

To ensure the trustworthiness and reproducibility of the presented data, this section details the standard protocols for the key assays used in the characterization of these inhibitors.

Biochemical Kinase Inhibition Assay (HTRF®)

Homogeneous Time-Resolved Fluorescence (HTRF®) is a robust technology for measuring kinase activity. It relies on the fluorescence resonance energy transfer (FRET) between a donor (Europium cryptate) and an acceptor (XL665 or d2) when brought into proximity.

Caption: A typical workflow for an in vivo mouse xenograft efficacy study.

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5-10 million cells) into the flank of immunocompromised mice (e.g., athymic nude or SCID mice). [11]2. Tumor Growth: Allow the tumors to grow to a mean volume of approximately 100-200 mm³. [12]3. Randomization: Randomize the mice into different treatment groups (typically 8-10 mice per group), including a vehicle control group, a benchmark inhibitor group, and one or more test compound groups.

  • Treatment: Administer the compounds (e.g., via oral gavage or intraperitoneal injection) according to a predefined schedule and dose level for a set duration (e.g., 21-28 days).

  • Monitoring: Measure tumor volumes using calipers 2-3 times per week. Monitor the body weight of the mice as an indicator of general toxicity.

  • Endpoint: At the end of the study, or when tumors reach a predetermined maximum size, euthanize the mice. Tumors can be excised for further analysis (e.g., Western blotting, immunohistochemistry) to assess target engagement and downstream pathway modulation.

Signaling Pathway and Mechanism of Action

Compound 5a, like Gefitinib and Osimertinib, exerts its anti-proliferative effects by inhibiting EGFR signaling. Upon binding of a ligand (e.g., EGF), EGFR dimerizes and autophosphorylates, triggering downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, which promote cell proliferation, survival, and growth.

EGFR_Signaling EGF EGF EGFR EGFR EGF->EGFR Grb2_Sos Grb2/SOS EGFR->Grb2_Sos Dimerization & Autophosphorylation PI3K PI3K EGFR->PI3K Ras RAS Grb2_Sos->Ras Raf RAF Ras->Raf Mek MEK Raf->Mek Erk ERK Mek->Erk Proliferation Cell Proliferation, Survival, Growth Erk->Proliferation PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt AKT PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Inhibitor Compound 5a Gefitinib Osimertinib Inhibitor->EGFR Inhibition

Caption: Simplified EGFR signaling pathway and the point of inhibition.

By binding to the ATP pocket of the EGFR kinase domain, these inhibitors prevent autophosphorylation and the subsequent activation of these downstream pathways, ultimately leading to cell cycle arrest and apoptosis in cancer cells that are dependent on EGFR signaling. Studies have shown that compounds from this class can induce cell cycle arrest in the G0/G1 or S phase. [3][4]

Conclusion and Future Outlook

The novel pyrido[3,2-d]pyrimidine-based inhibitor, Compound 5a, demonstrates potent biochemical and cellular activity against EGFR. Its performance is comparable to the first-generation inhibitor Gefitinib in the context of wild-type EGFR and EGFR-overexpressing cancer cells. This positions the pyrido[3,2-d]pyrimidine scaffold as a highly promising starting point for the development of next-generation kinase inhibitors.

However, the field of EGFR inhibitors has evolved significantly, with third-generation drugs like Osimertinib setting a new standard by effectively targeting resistance mutations such as T790M. For new pyrido[3,2-d]pyrimidine derivatives to be clinically impactful, future research should focus on:

  • Engineering Selectivity: Modifying the scaffold to achieve high potency against clinically relevant EGFR mutations (e.g., exon 19 deletion, L858R, and T790M) while sparing wild-type EGFR.

  • Overcoming Resistance: Designing derivatives that are active against emerging resistance mechanisms to third-generation inhibitors, such as the C797S mutation.

  • Broad Kinase Profiling: Conducting comprehensive kinase selectivity profiling to identify potential off-target effects and opportunities for developing multi-targeted inhibitors.

  • In Vivo Efficacy: Demonstrating robust and sustained tumor regression in relevant in vivo xenograft models, including those of brain metastases.

References

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Merck Millipore. Retrieved from [Link]

  • IC50 values for gefitinib in parental and gefitinib-resistant (GR) cell lines. (n.d.). ResearchGate. Retrieved from [Link]

  • A consensus on the role of osimertinib in non-small cell lung cancer from the AME Lung Cancer Collaborative Group. (2018). PMC. Retrieved from [Link]

  • Fu, J., et al. (2023). Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]

  • CellTiter-Glo® 2.0 Assay. (n.d.). Nordic Biolabs. Retrieved from [Link]

  • Cell Cycle Protocol - Flow Cytometry. (n.d.). UT Health San Antonio. Retrieved from [Link]

  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. (n.d.). Bio-Techne. Retrieved from [Link]

  • GFP and Propidium Iodide for Cell Cycle Analysis. (n.d.). The University of Iowa. Retrieved from [Link]

  • Apoptosis Assay using Annexin V-FITC and Propidium Iodide. (n.d.). Sites@Rutgers. Retrieved from [Link]

  • Cell Cycle Analysis by Propidium Iodide Staining. (n.d.). Retrieved from [Link]

  • Assaying cell cycle status using flow cytometry. (n.d.). PMC. Retrieved from [Link]

  • Discovery of Potent Antiproliferative Agents Targeting EGFR Tyrosine Kinase Based on the Pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-4-amine Scaffold. (2015). J-Stage. Retrieved from [Link]

  • Bai, H., et al. (2023). Design, synthesis, and biological evaluation of pyrido[3,2-d]pyrimidine derivatives as novel ATR inhibitors. PubMed. Retrieved from [Link]

  • Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice. (n.d.). PMC. Retrieved from [Link]

  • Preclinical Drug Testing Using Xenograft Models. (n.d.). Retrieved from [Link]

  • Aziz, Y. M., et al. (2015). Discovery of Potent Antiproliferative Agents Targeting EGFR Tyrosine Kinase Based on the Pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine Scaffold. PubMed. Retrieved from [Link]

  • Improved drug-screening tests of candidate anti-cancer drugs in patient-derived xenografts through use of numerous measures of tumor growth determined in multiple independent laboratories. (2025). PLOS One. Retrieved from [Link]

  • Stork: Discovery of Potent Antiproliferative Agents Targeting EGFR Tyrosine Kinase Based on the Pyrido[3',2'. (n.d.). Retrieved from [Link]

  • Sanad, M. H., & Mekky, A. E. M. (2021). Design and synthesis of some novel pyridothienopyrimidine derivatives and their biological evaluation as antimicrobial and anticancer agents targeting EGFR enzyme. Arabian Journal of Chemistry. Retrieved from [Link]

  • Significance of mouse xenograft tumor model using patient-derived cancer organoids for clinical drug development. (2025). Frontiers. Retrieved from [Link]

  • Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. (n.d.). PMC. Retrieved from [Link]

  • Yousif, M. N. M., et al. (2021). Synthesis and Biological Evaluation of Pyrido(2,3-d)pyrimidines. Mini-Reviews in Organic Chemistry. Retrieved from [Link]

  • Schwartz, P. A., et al. (2020). Insight into the Therapeutic Selectivity of the Irreversible EGFR Tyrosine Kinase Inhibitor Osimertinib through Enzyme Kinetic Studies. PubMed. Retrieved from [Link]

  • Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFR inhibitors. (2025). ResearchGate. Retrieved from [Link]

  • Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. (2022). PMC. Retrieved from [Link]

  • 208065Orig1s000. (2015). accessdata.fda.gov. Retrieved from [Link]

  • Insight into the Therapeutic Selectivity of the Irreversible EGFR Tyrosine Kinase Inhibitor Osimertinib through Enzyme Kinetic Studies. (2020). ACS Publications. Retrieved from [Link]

  • Novel pyrido[2,3-b]o[1][13]xazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. (n.d.). RSC Publishing. Retrieved from [Link]

  • Anticancer Activities of Some New Synthesized Thiazolo[3,2-a]Pyrido[4,3-d]Pyrimidine Derivatives. (n.d.). Science Publications. Retrieved from [Link]

  • Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. (n.d.). MDPI. Retrieved from [Link]

  • Bai, H., et al. (2023). Discovery of novel pyrido[3,2-d]pyrimidine derivatives as selective and potent PI3Kδ inhibitors. PubMed. Retrieved from [Link]

  • Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents. (2023). Retrieved from [Link]

  • Efficacy and safety of Osimertinib and other third-generation EGFR TKIs in advanced NSCLC: a systematic review and meta-analysis. (n.d.). PMC. Retrieved from [Link].nih.gov/pmc/articles/PMC9554032/)

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Comparative Evaluation of Pyrido[3,2-d]pyrimidines: Scaffold Hopping, Kinase Inhibition, and Biological Efficacy

Author: BenchChem Technical Support Team. Date: April 2026

As application scientists and drug developers, we constantly evaluate core heterocycles capable of overcoming the limitations of existing targeted therapies—such as off-target toxicity, poor pharmacokinetic profiles, and acquired resistance. While the pyrido[2,3-d]pyrimidine scaffold has historically dominated the literature, recent comparative studies demonstrate that pyrido[3,2-d]pyrimidines offer a privileged, highly tunable architecture[1]. By altering the nitrogen placement within the bicyclic core, researchers can fundamentally shift the electronic properties and three-dimensional binding modes of the molecule, often resulting in superior target selectivity and potency[2].

This guide objectively compares the biological activities of pyrido[3,2-d]pyrimidine derivatives against standard therapeutics and regioisomers, providing actionable insights and self-validating experimental protocols for your drug discovery pipelines.

The Rationale for Scaffold Hopping

Scaffold hopping from the widely studied pyrido[2,3-d]pyrimidine to the pyrido[3,2-d]pyrimidine core has emerged as a highly effective strategy to optimize both potency and selectivity[2]. Because the pyrido[3,2-d]pyrimidine core effectively mimics the purine ring of ATP, it is exceptionally well-suited for targeting the ATP-binding pocket of various kinases[1].

For instance, in the development of ERK2/PI3Kα dual inhibitors, replacing the 1H-pyrazolo[3,4-d]pyrimidine or pyrido[2,3-d]pyrimidine scaffold with a pyrido[3,2-d]pyrimidine core significantly enhanced the inhibitory activity against both kinases[3]. A similar trend is observed in antimicrobial drug design; shifting the nitrogen arrangement improved the potency against Pneumocystis jirovecii dihydrofolate reductase (pjDHFR) by over 11-fold compared to its regioisomer, validating the scaffold hopping rationale[2].

Target Landscape & Comparative Efficacy

Oncology: Multi-Kinase Inhibition

The structural versatility of pyrido[3,2-d]pyrimidines allows them to act as potent inhibitors across multiple oncogenic signaling pathways.

  • PI3K/mTOR Pathway: The PI3K/AKT/mTOR signaling axis is a critical target in oncology. 2,4,7-trisubstituted pyrido[3,2-d]pyrimidines have been identified as potent dual PI3K/mTOR inhibitors, with lead compounds achieving IC50 values as low as 19 nM for PI3Kα and 37 nM for mTOR[4]. Furthermore, targeting the PI3Kδ isoform has yielded highly selective inhibitors like Compound S5 (IC50 = 2.82 nM), which demonstrates profound antiproliferative effects in SU-DHL-6 lymphoma cells[5]. The clinical relevance of this scaffold is further underscored by Seletalisib, a selective PI3Kδ inhibitor evaluated in clinical trials for immune-related disorders[6].

  • Mnk/Pim Dual Inhibition: In hematological malignancies, the cooperative activation of cap-dependent translation by Mnk and Pim kinases drives tumor survival. Optimization of 4-aniline substituted pyrido[3,2-d]pyrimidines led to Compound 2j, a first-in-class dual inhibitor exhibiting exceptional potency against Mnk1 (32 nM), Mnk2 (3 nM), and Pim1 (37 nM)[7]. Compound 2j outperformed standard clinical candidates like eFT508 and TP-3654 in acute myeloid leukemia (AML) cell lines, demonstrating superior antiproliferative effects[7].

Pathway RTK Receptor Tyrosine Kinase PI3K PI3K (α/δ) RTK->PI3K Activates AKT AKT PI3K->AKT Phosphorylates mTOR mTOR AKT->mTOR Activates eIF4E eIF4E (Translation) mTOR->eIF4E Promotes Pim Pim Kinases Pim->eIF4E Phosphorylates 4EBP1 Mnk Mnk1/2 Mnk->eIF4E Phosphorylates Inhibitor Pyrido[3,2-d]pyrimidines Inhibitor->PI3K Inhibits Inhibitor->mTOR Inhibits Inhibitor->Pim Inhibits Inhibitor->Mnk Inhibits

Multi-kinase inhibition profile of pyrido[3,2-d]pyrimidine derivatives in oncogenic signaling.

Antimicrobial: DHFR Inhibition

Beyond oncology, the scaffold is pivotal in treating opportunistic infections like Pneumocystis pneumonia. Because the active site of pjDHFR differs only subtly from human DHFR (hDHFR), achieving species selectivity is challenging. However, substituted pyrido[3,2-d]pyrimidine-2,4,6-triamines have demonstrated remarkable selectivity. Compound 15, a trifluoro-substituted analog, inhibits pjDHFR with an IC50 of 80 nM while maintaining a 28-fold selectivity window over hDHFR—a 7-fold improvement in selectivity compared to its pyrido[2,3-d]pyrimidine counterpart[2].

Quantitative Performance Comparison

The following table summarizes the in vitro biological activities of leading pyrido[3,2-d]pyrimidine derivatives against their respective targets, compared to standard reference drugs or regioisomers.

TargetCompoundIC50 ValueComparator / StandardComparator IC50Reference
pjDHFR Compound 1580 nMPyrido[2,3-d] analog 6~880 nM[2]
PI3Kδ Compound S52.82 nMIdelalisibComparable[5]
PI3Kα Compound 119 nMN/AN/A[4]
Mnk2 Compound 2j3 nMeFT508>100 nM[7]
Pim1 Compound 2j37 nMTP-3654Comparable[7]

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols outline the causal logic and step-by-step methodologies for evaluating the biological activity of pyrido[3,2-d]pyrimidine derivatives.

Protocol A: Luminescence-Based Kinase Inhibition Assay (ADP-Glo)

Causality: Measuring ADP production rather than ATP depletion provides a positive signal directly correlated with kinase activity. This offers a superior signal-to-background ratio, avoids radioactive waste, and allows for precise IC50 determination of ATP-competitive pyrido[3,2-d]pyrimidines[1].

Step-by-Step Workflow:

  • Compound Preparation: Serially dilute the pyrido[3,2-d]pyrimidine derivative in 100% DMSO to create a 10-point dose-response curve. Logic: A 10-point curve is mathematically required to accurately fit a 4-parameter logistic regression and determine the Hill slope.

  • Kinase/Substrate Incubation: In a 384-well plate, combine 1 µL of the compound (final DMSO concentration 1%) with 2 µL of the purified kinase (e.g., Mnk2 or PI3Kδ) and specific peptide substrate. Incubate at room temperature for 15 minutes. Logic: Pre-incubation allows slow-binding inhibitors to reach thermodynamic equilibrium with the enzyme before the reaction starts.

  • Reaction Initiation: Add 2 µL of ultra-pure ATP (concentration set at the Km​ value for the specific kinase). Incubate for 60 minutes. Logic: Setting ATP at Km​ ensures that competitive inhibitors are not artificially outcompeted by non-physiological ATP saturation.

  • Reaction Termination: Add 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes to completely deplete unreacted ATP.

  • Detection: Add 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, which is subsequently utilized by luciferase to produce light. Read luminescence on a microplate reader.

  • Self-Validation (Z'-factor): Calculate the Z'-factor using DMSO vehicle as the positive control (100% activity) and a no-enzyme well as the negative control (0% activity). The assay is only validated if Z′≥0.5 .

Protocol Step1 1. Compound Dilution Step2 2. Kinase/Substrate Incubation Step1->Step2 Step3 3. ATP Addition (Reaction Start) Step2->Step3 Step4 4. ADP-Glo Reagent Step3->Step4 Step5 5. Luminescence Readout Step4->Step5

Step-by-step workflow for the in vitro luminescence-based kinase inhibition assay.

Protocol B: Cell Viability & Antiproliferation Assay (CellTiter-Glo)

Causality: Quantifying intracellular ATP serves as a direct, highly sensitive proxy for metabolic activity and living cell number, providing a homogenous readout to determine the GI50​ (Growth Inhibition 50%) of the compounds in cancer cell lines (e.g., MOLM-13 or SU-DHL-6)[7],[5].

Step-by-Step Workflow:

  • Cell Seeding: Seed target cells in 96-well opaque-walled plates at an optimized density (e.g., 5,000 cells/well) in 90 µL of complete culture media. Incubate overnight at 37°C, 5% CO2​ .

  • Compound Treatment: Add 10 µL of 10X concentrated pyrido[3,2-d]pyrimidine derivatives (prepared in media from DMSO stocks) to the wells. Incubate for 72 hours.

  • Lysis and Readout: Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® Reagent to each well. Shake the plate for 2 minutes to induce cell lysis, then incubate for 10 minutes to stabilize the luminescent signal.

  • Data Analysis: Measure luminescence. Normalize data against vehicle-treated control cells to calculate the percentage of cell viability and derive the GI50​ using non-linear regression.

References

  • Development of substituted pyrido[3,2-d]pyrimidines as potent and selective dihydrofolate reductase inhibitors for pneumocystis pneumonia infection - PMC. nih.gov. 2

  • Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents. rsc.org. 3

  • Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors - MDPI. mdpi.com. 4

  • Pyrido[3,2-d]pyrimidine|Kinase Inhibitor Scaffold|RUO - Benchchem. benchchem.com.1

  • Optimization of 4-Aniline Substituted Pyrido[3,2-d]pyrimidine Derivatives as Pim/Mnk Dual Inhibitors with Antileukemia Activity - ACS Publications. acs.org. 7

  • Discovery of novel pyrido[3,2-d]pyrimidine derivatives as selective and potent PI3Kδ inhibitors - PubMed. nih.gov. 5

  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d],[3,4-d] and [4,3-d]pyrimidine Derivatives - MDPI. mdpi.com.6

Sources

Safety Operating Guide

Personal protective equipment for handling 4-Chloropyrido[3,2-d]pyrimidine HCl

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult with drug development teams on the safe integration of highly reactive electrophiles into their synthetic pipelines. 4-Chloropyrido[3,2-d]pyrimidine HCl (CAS: 51674-77-2) is a highly valuable building block, particularly in the synthesis of kinase inhibitors and fused heterocyclic pharmacophores.

However, handling this compound presents a "perfect storm" of chemical hazards: it combines the extreme electrophilic vulnerability of a chlorinated pyrimidine core with the hygroscopic, acidic nature of a hydrochloride salt[1]. Standard laboratory safety protocols are insufficient.

This guide provides a field-proven, self-validating operational framework for the safe handling, transfer, and disposal of 4-Chloropyrido[3,2-d]pyrimidine HCl, ensuring both operator safety and reagent integrity.

Mechanistic Hazard Analysis: The "Why" Behind the Danger

To design an effective safety protocol, we must first understand the causality of the hazard. The dangers of 4-Chloropyrido[3,2-d]pyrimidine HCl stem from two parallel reactivity pathways:

  • Moisture-Driven Hydrolysis (The Physical Hazard): As an HCl salt, this compound is highly hygroscopic. Upon exposure to ambient humidity, ambient water acts as a nucleophile, displacing the C4-chlorine to form the corresponding pyrimidinone[1]. This hydrolysis reaction is exothermic and rapidly releases gaseous hydrogen chloride (HCl)[2]. In a sealed container, this causes dangerous pressurization; upon opening, it releases a corrosive, lachrymatory gas cloud.

  • Nucleophilic Aromatic Substitution (The Biological Hazard): The identical electrophilic mechanism that makes this compound synthetically useful makes it biologically destructive. If the dust contacts the skin or respiratory tract, it undergoes rapid Nucleophilic Aromatic Substitution (SNAr) with the primary amines (-NH2) and thiols (-SH) of biological proteins, leading to severe chemical burns and permanent immunological sensitization (H317)[3].

HazardMechanism A 4-Chloropyrido[3,2-d]pyrimidine HCl B Ambient Moisture A->B Exposure C Skin Proteins A->C Contact D Hydrolysis B->D Nucleophilic Attack F SNAr Reaction C->F Covalent Adducts E HCl Gas Release D->E Pressurization

Fig 1: Dual hazard pathways of 4-Chloropyrido[3,2-d]pyrimidine HCl via hydrolysis and SNAr.

Personal Protective Equipment (PPE) Architecture

Do not simply rely on standard lab attire. Every layer of PPE must be intentionally selected to counter the specific mechanistic threats of chlorinated electrophiles and HCl gas[4].

Data-Driven PPE Specifications
Hazard ParameterValue / SpecificationOperational Implication
GHS Classification Skin Irrit. 2 (H315), Eye Irrit. 2 (H319)Mandatory face shield and chemical splash goggles[3].
Sensitization Skin Sens. 1 (H317)Zero-tolerance for skin exposure; double-gloving required[3].
Reactivity Moisture-sensitive (Hydrolyzes)Handle in environments with <10% Relative Humidity (RH).
Thermal Stability Emits toxic fumes (NOx, HCl)Store at 0-8 °C[4]; avoid exothermic quenching[5].
The Double-Glove System

A single pair of standard nitrile gloves offers insufficient protection against chlorinated compounds[2].

  • Inner Layer: 4-mil Nitrile gloves (provides tactile dexterity for fine manipulations).

  • Outer Layer: Neoprene or Silver Shield™ gloves. Causality: Neoprene provides extended chemical resistance to both the chlorinated pyrimidine core and the acidic HCl degradation products, preventing trans-dermal absorption[2].

Respiratory and Face Protection
  • Engineering Control: All manipulations must occur within a certified chemical fume hood with a face velocity of ≥ 100 fpm[3].

  • Face Protection: Wear non-vented chemical splash goggles. If handling bulk quantities (>50g), a full-face shield is mandatory to protect against pressurized HCl release when opening storage vessels[6].

Step-by-Step Operational Workflow

The following protocol is designed as a self-validating system. Do not proceed to the next step unless the validation check is successful.

Step 1: Environmental Preparation & Inspection

  • Purge the fume hood or glovebox with an inert gas (Argon or N2) to drive ambient humidity below 10%.

  • Retrieve the reagent from 0-8 °C storage[4] and allow it to equilibrate to room temperature inside a desiccator before opening. Causality: Opening a cold bottle causes immediate condensation of atmospheric moisture into the powder, destroying the reagent via hydrolysis.

  • Self-Validation Check: Inspect the sealed bottle. If the cap appears bloated or there is crusting around the threads, significant hydrolysis has occurred. Treat the bottle as a pressurized acid hazard.

Step 2: De-pressurization and Transfer

  • Don the double-glove system and face shield.

  • Hold the bottle pointing away from you, deep within the fume hood. Slowly crack the cap to vent any accumulated HCl gas.

  • Use an anti-static, PTFE-coated spatula for transfer. Causality: Chlorinated powders can carry static charges; a static discharge can scatter the highly irritating dust into the hood environment.

  • Seal the primary container immediately after weighing, backfilling with Argon before closing.

Step 3: Reaction Execution

  • Introduce the compound to your reaction vessel under a continuous stream of inert gas.

  • Ensure the reaction setup includes an acid scrubber (e.g., a trap containing 1M NaOH) to neutralize the HCl gas generated during the planned synthetic reaction.

Workflow Start 1. Environmental Prep (Purge Hood to <10% RH) PPE 2. Don Double Gloves (Nitrile + Neoprene) Start->PPE Vent 3. Vent Container (Release HCl buildup) PPE->Vent Transfer 4. Material Transfer (Anti-static tools) Vent->Transfer Quench 5. Quench Residuals (Aqueous NaHCO3) Transfer->Quench Dispose 6. Segregate Waste (Halogenated/Acidic) Quench->Dispose

Fig 2: Sequential operational workflow for the safe handling and disposal of the reagent.

Disposal and Spill Response Plan

Because of its dual reactivity, waste containing 4-Chloropyrido[3,2-d]pyrimidine HCl cannot be disposed of in standard organic waste streams.

Routine Disposal (Spatulas, Weigh Boats, Residuals)
  • Quenching: Do not use strong bases (like NaOH) to clean residuals, as the rapid exothermic hydrolysis can cause splattering. Instead, submerge contaminated tools in a mild, buffered aqueous solution (e.g., saturated Sodium Bicarbonate, NaHCO3)[7].

  • Allow the tools to sit for 30 minutes. The evolution of CO2 bubbles indicates the neutralization of the HCl salt.

  • Validation: Use pH paper to confirm the quenching bath has stabilized at pH 7-8 before transferring the liquid to the Halogenated Acidic Waste stream.

Solid Spill Response
  • Isolate: If a spill occurs outside the fume hood, immediately evacuate the immediate area. The dust is a severe lachrymator and respiratory irritant[6].

  • Contain: Do not sweep dry powder, as this aerosolizes the hazard. Cover the spill with a slightly damp, inert absorbent material (like sand or vermiculite) to control dust[5].

  • Neutralize: Carefully mist the absorbent with 5% NaHCO3 solution to neutralize the active chloride and HCl.

  • Collect: Scoop the neutralized slurry into a sealed, vented plastic container (do not use glass, as residual pressure could cause shattering) and label it for specialized hazardous waste disposal[5].

References

  • Matrix Scientific. "7-Bromo-4-chloropyrido[3,2-d]pyrimidine Safety Data Sheet." 1int.co.uk.
  • Advanced ChemBlocks. "4-Chloropyrido[3,2-d]pyrimidine." achemblock.com.
  • FUJIFILM Wako Chemicals. "SAFETY DATA SHEET: 2-Chloropyrimidine." fujifilm.com.
  • Spectrum Chemical / TCI America. "SAFETY DATA SHEET: 5-Bromo-2-chloropyrimidine." spectrumchemical.com.
  • Benchchem. "5-Amino-4,6-dichloro-2-methylpyrimidine." benchchem.com.
  • Benchchem. "Ethyl 2-(2,4,6-trichloropyrimidin-5-yl)acetate." benchchem.com.
  • Benchchem. "2-(6-Chloropyrimidin-4-yl)isoindoline | Research Chemical." benchchem.com.

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.